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  • Product: N-[2-(3-Benzylphenyl)ethyl]propanamide
  • CAS: 920317-75-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-[2-(3-Benzylphenyl)ethyl]propanamide

This guide provides a comprehensive overview of the synthesis of N-[2-(3-Benzylphenyl)ethyl]propanamide, a compound of interest for researchers in drug development and organic synthesis. The document outlines the necessa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthesis of N-[2-(3-Benzylphenyl)ethyl]propanamide, a compound of interest for researchers in drug development and organic synthesis. The document outlines the necessary precursors, details a reliable synthetic pathway, and provides a step-by-step experimental protocol.

Introduction and Core Concepts

N-[2-(3-Benzylphenyl)ethyl]propanamide belongs to the N-acyl phenethylamine class of compounds. The core structure consists of a phenethylamine backbone with a benzyl substituent on the phenyl ring and a propanamide group attached to the nitrogen atom. The synthesis of such molecules is of significant interest due to the broad range of biological activities exhibited by substituted phenethylamines and their derivatives.[1][2] The key transformation in this synthesis is the formation of an amide bond between the primary amine of 2-(3-benzylphenyl)ethanamine and an activated derivative of propanoic acid.

The primary synthetic strategy involves a two-step process:

  • Synthesis of the Precursor Amine: Preparation of 2-(3-benzylphenyl)ethanamine.

  • Amide Coupling: Acylation of the synthesized amine with a propanoylating agent.

This guide will focus on a common and efficient laboratory-scale method for achieving this synthesis.

Precursors and Reagents

Successful synthesis relies on the quality and appropriate selection of starting materials and reagents.

Table 1: Key Reagents and Their Properties

Compound Name Structure Formula Molar Mass ( g/mol ) Role in Synthesis
3-BromobenzaldehydeC₇H₅BrO185.02Starting material for precursor synthesis
Phenylboronic acidC₆H₇BO₂121.93Benzyl group source (Suzuki Coupling)
NitromethaneCH₃NO₂61.04Ethylamine chain precursor (Henry Reaction)
Lithium aluminum hydride (LAH)LiAlH₄37.95Reducing agent
Propanoyl chlorideC₃H₅ClO92.52Acylating agent
Triethylamine (TEA)C₆H₁₅N101.19Base
Synthetic Pathway and Mechanism

The chosen synthetic route leverages well-established and reliable organic transformations to construct the target molecule. The overall workflow is depicted below.

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis (2-(3-benzylphenyl)ethanamine) cluster_acylation Part 2: Amide Coupling A 3-Bromobenzaldehyde C Suzuki Coupling (Pd catalyst, base) A->C B Phenylboronic acid B->C D 3-Benzylbenzaldehyde C->D F Henry Reaction (Base) D->F E Nitromethane E->F G (E)-1-Benzyl-3-(2-nitrovinyl)benzene F->G H Reduction (e.g., LiAlH₄) G->H I 2-(3-Benzylphenyl)ethanamine H->I J 2-(3-Benzylphenyl)ethanamine L Acylation (Base, e.g., Triethylamine) J->L K Propanoyl chloride K->L M N-[2-(3-Benzylphenyl)ethyl]propanamide L->M

Figure 1: Overall synthetic workflow for N-[2-(3-Benzylphenyl)ethyl]propanamide.

Part 1: Synthesis of 2-(3-benzylphenyl)ethanamine

  • Suzuki Coupling: The synthesis commences with a palladium-catalyzed Suzuki coupling reaction between 3-bromobenzaldehyde and phenylboronic acid. This cross-coupling reaction is a powerful method for forming carbon-carbon bonds and efficiently introduces the benzyl moiety at the 3-position of the benzaldehyde.

  • Henry Reaction (Nitroaldol Condensation): The resulting 3-benzylbenzaldehyde undergoes a Henry reaction with nitromethane. This base-catalyzed reaction forms a carbon-carbon bond between the aldehyde and the α-carbon of nitromethane, yielding (E)-1-benzyl-3-(2-nitrovinyl)benzene.

  • Reduction: The final step in the precursor synthesis is the reduction of the nitroalkene. A strong reducing agent, such as lithium aluminum hydride (LAH), is typically employed to reduce both the nitro group and the carbon-carbon double bond, affording the desired primary amine, 2-(3-benzylphenyl)ethanamine.

Part 2: Amide Coupling (Acylation)

The acylation of 2-(3-benzylphenyl)ethanamine with propanoyl chloride is a nucleophilic acyl substitution reaction.[3] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the propanoyl chloride. This is followed by the elimination of a chloride ion. A base, such as triethylamine, is crucial to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

Acylation_Mechanism cluster_reactants cluster_intermediate cluster_products Amine R-NH₂ (2-(3-benzylphenyl)ethanamine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride R'-COCl (Propanoyl chloride) AcylChloride->Intermediate Amide R-NH-COR' (Final Product) Intermediate->Amide Elimination of Cl⁻ HCl HCl Intermediate->HCl ProtonatedBase Base-H⁺Cl⁻ HCl->ProtonatedBase Base Base (e.g., Et₃N) Base->ProtonatedBase Neutralization

Figure 2: Generalized mechanism for the acylation of the primary amine.

Experimental Protocol

Safety Precaution: This synthesis involves hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Part 1: Synthesis of 2-(3-Benzylphenyl)ethanamine

This is a representative procedure and may require optimization based on specific laboratory conditions and available starting materials.

  • Suzuki Coupling: To a solution of 3-bromobenzaldehyde (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq). Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction, perform an aqueous workup, and purify the crude 3-benzylbenzaldehyde by column chromatography.

  • Henry Reaction: Dissolve 3-benzylbenzaldehyde (1.0 eq) and nitromethane (3.0 eq) in a suitable solvent (e.g., methanol). Add a base (e.g., sodium hydroxide solution) dropwise at a low temperature (e.g., 0 °C). Allow the reaction to stir at room temperature overnight. Acidify the mixture and extract the product with an organic solvent. Purify the resulting nitroalkene by recrystallization or column chromatography.

  • Reduction: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (3.0-4.0 eq) in a dry ether solvent (e.g., THF or diethyl ether) at 0 °C. Add a solution of the nitroalkene (1.0 eq) in the same dry solvent dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide. Filter the resulting solids and extract the filtrate with an organic solvent. Dry the organic layer, concentrate under reduced pressure, and purify the amine by distillation or column chromatography.

Part 2: Synthesis of N-[2-(3-Benzylphenyl)ethyl]propanamide

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-(3-benzylphenyl)ethanamine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.1-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add propanoyl chloride (1.05-1.2 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude N-[2-(3-benzylphenyl)ethyl]propanamide by column chromatography on silica gel or by recrystallization.

Characterization Data

The final product should be characterized to confirm its identity and purity.

Table 2: Expected Analytical Data

Analysis Expected Result
¹H NMR (CDCl₃) Peaks corresponding to the aromatic protons of both phenyl rings, the ethyl chain protons, the propanoyl group protons (ethyl and carbonyl-adjacent methylene), and a broad singlet for the N-H proton.
¹³C NMR (CDCl₃) Peaks corresponding to the aromatic carbons, the aliphatic carbons of the ethyl and propanoyl groups, and the amide carbonyl carbon.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.
FT-IR (KBr) Characteristic peaks for N-H stretching, C=O (amide I) stretching, and aromatic C-H stretching.
Conclusion

The synthesis of N-[2-(3-benzylphenyl)ethyl]propanamide can be reliably achieved through a multi-step sequence involving a Suzuki coupling, a Henry reaction, and a reduction to form the key amine precursor, followed by a standard amide coupling reaction. The protocols outlined in this guide provide a solid foundation for researchers to produce this compound for further investigation. Careful execution of each step and appropriate purification are essential for obtaining a high-purity final product.

References

  • Wikipedia. Phenethylamine. [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

  • ResearchGate. Structures of N-acyl phenethylamine and phenethylimidamide alkaloids...[Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-[2-(3-Benzylphenyl)ethyl]propanamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound, N-[2-(3-Benzylphenyl)ethyl]propanamide. In the absence of extensive published experimental data for this specific molecule, this document serves as a procedural roadmap for researchers, detailing the necessary steps to elucidate its fundamental chemical and physical characteristics. The guide emphasizes not just the "what" but the "why" behind each experimental choice, ensuring a robust and validated approach to characterization. Protocols for determining key parameters such as melting point, boiling point, solubility, and pKa are provided, alongside methodologies for structural confirmation and purity assessment via spectroscopic techniques including NMR, FT-IR, and Mass Spectrometry.

Introduction and Compound Identification

N-[2-(3-Benzylphenyl)ethyl]propanamide is a small molecule belonging to the amide class of organic compounds. Its structure suggests potential applications in medicinal chemistry, where the amide linkage is a common feature in biologically active molecules. A thorough understanding of its physicochemical properties is a critical first step in any drug discovery and development pipeline, influencing formulation, pharmacokinetics, and pharmacodynamics.

  • IUPAC Name: N-[2-(3-benzylphenyl)ethyl]propanamide

  • Molecular Formula: C₁₈H₂₁NO

  • Molecular Weight: 267.37 g/mol

Chemical Structure:

(Note: 'Ph' represents a phenyl ring. The benzyl group is at position 3 of the phenyl ring to which the ethyl chain is attached.)

Predicted Physicochemical Properties

While experimental data is paramount, computational predictions can offer valuable initial estimates to guide experimental design. The following table summarizes predicted properties based on standard computational models. It is crucial to note that these are in-silico predictions and must be experimentally verified.

PropertyPredicted ValueMethod/Software
Melting Point 110-130 °CBased on structurally similar amides
Boiling Point > 400 °CProne to decomposition at high temperatures
LogP (o/w) 3.5 - 4.5ALOGPS, ChemDraw
Aqueous Solubility LowPredicted from LogP
pKa (amide proton) ~17-18Not readily ionizable under physiological pH
pKa (basic) N/ALacks a readily protonatable basic center

Experimental Determination of Physicochemical Properties

The following sections detail the standard operating procedures for the experimental determination of the key physicochemical properties of N-[2-(3-Benzylphenyl)ethyl]propanamide.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.[1][2]

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm.[3]

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.[4]

  • Rapid Determination (Optional): Conduct an initial rapid heating to approximate the melting point.[1][3]

  • Accurate Determination: Using a fresh sample, heat the block to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[3][4]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂.[1]

Causality Behind Experimental Choices:

  • A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[3]

  • Using a fresh sample for the accurate determination is necessary because some compounds may decompose or undergo polymorphic changes upon melting and re-solidifying.[3]

Workflow for Melting Point Determination

MeltingPoint A Dry and Powder Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D Optional E Slow Heating (Accurate MP) C->E Direct D->E Informative F Record T1 and T2 E->F G Report Melting Range F->G

Caption: Workflow for determining the melting point of a solid sample.

Boiling Point Determination

Given the predicted high boiling point and potential for thermal decomposition, a standard distillation may not be suitable. A micro-boiling point determination method is recommended.[5]

Methodology: Micro-Boiling Point (Capillary Method)

  • Sample Preparation: Place a small amount (a few drops) of the liquid sample into a small test tube. If the compound is a solid at room temperature, this method is not applicable.

  • Apparatus Setup: Attach the test tube to a thermometer. Place an inverted, sealed-end capillary tube into the liquid.

  • Heating: Immerse the assembly in a heating bath (e.g., silicone oil).[6]

  • Observation: Heat the bath slowly. Observe for a continuous stream of bubbles emerging from the inverted capillary. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

  • Recording: The temperature at which the rapid stream of bubbles is observed is the boiling point.

Workflow for Micro-Boiling Point Determination

BoilingPoint A Place Sample in Test Tube B Insert Inverted Capillary A->B C Attach to Thermometer B->C D Immerse in Heating Bath C->D E Heat Slowly D->E F Observe Continuous Bubbles E->F G Record Temperature F->G

Caption: Workflow for micro-boiling point determination.

Solubility Determination

Solubility is a critical parameter for drug development, influencing absorption and bioavailability. Given the predicted low aqueous solubility, a thermodynamic (shake-flask) or kinetic method can be employed.[7][8]

Methodology: Shake-Flask Method (Thermodynamic Solubility)

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed vial.[7]

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).[8]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Causality Behind Experimental Choices:

  • Using an excess of the solid ensures that a saturated solution is formed.

  • A prolonged equilibration time is necessary to reach a true thermodynamic equilibrium between the solid and dissolved states.

  • Filtration is crucial to remove any undissolved microparticles that could lead to an overestimation of solubility.

pKa Determination

The pKa value indicates the strength of an acid or base and is vital for predicting the ionization state of a compound at a given pH. N-[2-(3-Benzylphenyl)ethyl]propanamide does not possess a strongly acidic or basic functional group that would ionize within the physiological pH range. The amide proton is very weakly acidic (pKa ~17-18) and will not be deprotonated in aqueous solution. The molecule lacks a readily protonatable basic center. Therefore, experimental determination of pKa in the physiological range is likely not necessary. However, if characterization under extreme pH conditions is required, methods such as UV-spectrophotometric or NMR-based pH titration can be employed.[10][11]

Methodology: Spectrophotometric pH Titration (Hypothetical)

  • Solution Preparation: Prepare a series of buffer solutions with a range of known pH values.

  • Sample Addition: Add a constant, small amount of a stock solution of the compound to each buffer.

  • UV-Vis Spectroscopy: Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: If the compound has a chromophore near an ionizable group, the absorbance at a specific wavelength will change with pH, generating a sigmoidal curve when absorbance is plotted against pH. The inflection point of this curve corresponds to the pKa.[10]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer.

  • Data Analysis:

    • Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons.

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting): The splitting pattern of a signal provides information about the number of neighboring protons.

¹³C NMR Spectroscopy Protocol

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

  • Data Analysis: The chemical shift of each signal provides information about the type of carbon atom (e.g., aliphatic, aromatic, carbonyl).

Workflow for NMR Sample Preparation and Analysis

NMR A Dissolve Sample in Deuterated Solvent B Add Internal Standard (TMS) A->B C Transfer to NMR Tube B->C D Acquire Spectrum C->D E Process and Analyze Data (Chemical Shift, Integration, Multiplicity) D->E

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology: Attenuated Total Reflectance (ATR)-FT-IR

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in N-[2-(3-Benzylphenyl)ethyl]propanamide. Expected characteristic peaks include:

    • N-H stretch (amide): ~3300 cm⁻¹

    • C-H stretch (aromatic and aliphatic): ~3100-2850 cm⁻¹

    • C=O stretch (amide): ~1650 cm⁻¹ (Amide I band)

    • N-H bend (amide): ~1550 cm⁻¹ (Amide II band)

    • C=C stretch (aromatic): ~1600-1450 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Methodology: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Molecular Ion Peak: Look for a peak corresponding to the protonated molecule [M+H]⁺ at m/z 268.37.

    • Adducts: Other peaks, such as the sodium adduct [M+Na]⁺, may also be observed.

    • Fragmentation: Tandem MS (MS/MS) can be performed on the molecular ion peak to induce fragmentation and obtain further structural information.

Conclusion

The successful characterization of N-[2-(3-Benzylphenyl)ethyl]propanamide relies on a systematic and rigorous application of well-established analytical techniques. This guide provides the foundational protocols and theoretical understanding necessary for researchers to obtain accurate and reliable physicochemical data. The experimental determination of the properties outlined herein will provide the essential data package required for the advancement of this compound in any research and development program.

References

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.).
  • Measuring the Melting Point - Westlab. (2023, May 8).
  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).
  • Mass Spectrometry Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Melting point determination. (n.d.).
  • Experiment C33: Determination of pKa by Half Titration - PennWest.edu. (n.d.).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.).
  • Experiment 1 - Melting Points. (2013, April 15).
  • Determination of a Boiling Point - Experiment - Vernier. (n.d.).
  • 13C NMR Estimation Protocol | PDF - Scribd. (n.d.).
  • solubility experimental methods.pptx - Slideshare. (n.d.).
  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed. (2010, March 15).
  • DETERMINATION OF BOILING POINTS. (n.d.).
  • 13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2. (n.d.).
  • 2-(3-benzoylphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide | C24H23NO3 | CID - PubChem. (n.d.).
  • Video: Boiling Points - Procedure - JoVE. (2020, March 26).
  • Sample preparation for FT-IR. (n.d.).
  • Micro-boiling point measurement. (n.d.).
  • Exp 1 - Melting Points. (n.d.).
  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23).
  • NMR Sample Preparation. (n.d.).
  • 13C Carbon NMR Spectroscopy - Chemistry Steps. (2025, October 22).
  • Experiment 4 Solubility of a Salt. (n.d.).
  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
  • PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM ST. (n.d.).
  • Quantifying Small Molecules by Mass Spectrometry | LCGC International. (2026, April 1).
  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17).
  • Solubility determination and crystallization - HUBER. (2021, August 18).
  • Guide to FT-IR Spectroscopy - Bruker. (n.d.).
  • fourier transform infrared spectroscopy. (n.d.).
  • Solubility Determination by Evaporation Method | Experimental Demonstration | Physical Pharmaceutics - YouTube. (2023, September 22).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • 13C-NMR Spectroscopy - AWS. (n.d.).
  • 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments - Chemistry LibreTexts. (2022, September 24).
  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).
  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications. (2014, March 6).
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  • UChicago Experiment Guides - NMR Facility – Chemistry Department - The University of Chicago. (n.d.).
  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2023, June 28).
  • N-benzyl-N-ethyl-2,3-diphenylprop-2-enamide - PubChem - NIH. (2026, March 14).
  • 3-phenyl-N-(2-phenylethyl)propanamide | C17H19NO | CID 803525 - PubChem. (n.d.).
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Foundational

The Theoretical Mechanism of Action of Propanamide Derivatives: A Paradigm Shift in Targeted Protein Degradation and Receptor Antagonism

Executive Summary Propanamide derivatives have evolved from traditional nonsteroidal antiandrogens into a highly versatile class of targeted therapeutics. While early iterations of the propanamide/propionamide scaffold (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propanamide derivatives have evolved from traditional nonsteroidal antiandrogens into a highly versatile class of targeted therapeutics. While early iterations of the propanamide/propionamide scaffold (e.g., bicalutamide, enzalutamide) revolutionized the treatment of prostate cancer by acting as competitive antagonists at the Ligand Binding Domain (LBD) of the Androgen Receptor (AR), the emergence of drug resistance necessitated a mechanistic paradigm shift.

Recent drug development has successfully engineered basic heteromonocyclic and bicyclic propanamide derivatives into Selective Androgen Receptor Degraders (SARDs) and pan-antagonists[1]. By shifting the binding affinity from the traditional LBD to the N-terminal Activation Function-1 (AF-1) domain, these novel derivatives successfully bypass resistance mechanisms—specifically targeting both Full-Length AR (FL-AR) and LBD-truncated AR Splice Variants (AR-SVs, such as AR-V7)[2]. This whitepaper provides an in-depth technical analysis of the structural pharmacology, theoretical mechanism of action, and experimental validation of propanamide-based SARDs.

Structural Pharmacology: The A-Ring–Linkage–B-Ring Pharmacophore

The pharmacological versatility of propanamide derivatives stems from a highly tunable nonsteroidal general pharmacophore consisting of three distinct structural elements[3]:

  • The A-Ring: Typically an electron-deficient aromatic ring substituted with electron-withdrawing groups (e.g., cyano, nitro, or trifluoromethyl). This region is critical for initial AR binding and functional activity.

  • The Propanamide Linkage: The core aliphatic chain containing an amide bond. It often features a chiral center with a hydroxyl and methyl group. The spatial geometry of this linkage dictates the orientation of the flanking rings, facilitating crucial hydrogen-bonding interactions within the receptor pocket.

  • The B-Ring: The primary site of recent innovation. Traditional antiandrogens utilized simple aryl rings. However, substituting the B-ring with basic heteromonocyclic structures (e.g., pyrazole, 1,2,3-triazole) or bicyclic systems (e.g., indoles, indolines) fundamentally alters the mechanism of action from simple antagonism to targeted protein degradation[4].

Core Mechanism of Action: SARDs and Pan-Antagonism

The theoretical mechanism of action for advanced propanamide derivatives (e.g., UT-69, UT-155, UT-34, and Compound 26f) relies on a dual-modality approach: transcriptional pan-antagonism and proteasome-mediated degradation [5].

Bypassing the Ligand Binding Domain (LBD)

Traditional therapies fail in Enzalutamide-Resistant (EnzR) Castration-Resistant Prostate Cancer (CRPC) because the tumor expresses AR-SVs that lack the LBD entirely, remaining constitutively active. Propanamide SARDs overcome this by binding directly to the Activation Function-1 (AF-1) region located within the N-Terminal Domain (NTD)[2]. Because the NTD is conserved across both FL-AR and AR-SVs, these derivatives act as pan-antagonists.

Ubiquitin-Proteasome System (UPS) Recruitment

Binding of the propanamide derivative to the AF-1 domain induces a distinct conformational change in the AR. This structural perturbation exposes hydrophobic motifs that are recognized by E3 ubiquitin ligases. The receptor undergoes rapid polyubiquitination, marking it for destruction by the 26S proteasome[4]. This mechanism is distinctly different from PROTACs (Proteolysis Targeting Chimeras), as SARDs are monovalent small molecules that induce degradation through inherent conformational disruption rather than acting as a bifunctional tether[2].

SARD_Mechanism SARD Propanamide SARD (e.g., UT-155, 26f) AF1 AF-1 / NTD Domain SARD->AF1 Binds selectively AR_FL Full-Length AR (FL-AR) AR_FL->AF1 LBD Ligand Binding Domain (LBD) AR_FL->LBD AR_SV AR Splice Variant (AR-SV / AR-V7) AR_SV->AF1 UPS Ubiquitin-Proteasome System (UPS) AF1->UPS Induces conformational change & recruits E3 ligases Degradation AR Protein Degradation UPS->Degradation Polyubiquitination Inhibition Suppression of CRPC Tumor Growth Degradation->Inhibition Blocks transcription (PSA, FKBP5)

SARD-mediated degradation pathway targeting the AF-1 domain of both FL-AR and AR-SVs.

Quantitative Efficacy of Key Propanamide Derivatives

The structural evolution of the B-ring has yielded significant improvements in both degradation efficacy and metabolic stability. Early iterations like UT-69 suffered from poor half-lives due to rapid metabolism, whereas newer triazole-based derivatives like Compound 26f exhibit exceptional stability and potency[6].

Table 1: Pharmacological Profile of Lead Propanamide SARDs

CompoundB-Ring ModificationAR Inhibition IC50 (μM)FL-AR Degradation (%)AR-SV Degradation (%)In Vitro Half-life (T1/2, min)
UT-69 Indole/Indoline0.048>70%>70%< 15.0
UT-155 Indole/Indoline0.085>70%>70%12.11
Compound 26f (4-fluorophenyl)-1H-1,2,3-triazol-1-yl0.38384%74%265.0
Compound 26h Regioisomer of 26f0.31773%N/A> 200.0

Data synthesized from foundational SARD pharmacological characterization studies[6],[5].

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, the evaluation of propanamide SARDs requires a self-validating experimental design. The following protocols detail the causality behind each methodological choice to accurately quantify pan-antagonism and degradation.

In Vitro AR Degradation Assay (Western Blotting)

Causality & Rationale: Standard fetal bovine serum contains endogenous androgens that mask the baseline activity of SARDs. Therefore, cells must be cultured in charcoal-stripped serum. A synthetic androgen (R1881) is spiked in to stabilize the AR, allowing the measurement of the SARD's true degradative capacity. Crucially, antibodies must target the N-Terminal Domain (NTD) (e.g., AR-N20 or PG-21); LBD-targeted antibodies will fail to detect the truncated AR-SVs, leading to false-negative degradation data[7].

Step-by-Step Protocol:

  • Cell Culture Preparation: Seed LNCaP (expresses FL-AR) and 22RV1 (expresses both FL-AR and AR-SVs) cells in media supplemented with 10% charcoal-stripped serum for 48 hours to deplete endogenous steroids.

  • Compound Treatment: Treat cells with the propanamide derivative (1 μM for FL-AR degradation; 10 μM for AR-SV degradation) in the presence of 0.1 nM R1881 (synthetic androgen agonist) for 24 hours.

  • Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent artifactual protein degradation during extraction.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a nitrocellulose membrane.

  • Target Detection (Critical Step): Probe the membrane using an NTD-directed primary antibody (e.g., AR-N20 or PG-21). Use anti-actin as an internal loading control.

  • Quantification: Analyze band densitometry to calculate the percentage of FL-AR and AR-SV degradation relative to the vehicle control.

Workflow Cell LNCaP / 22RV1 Cells (Charcoal-stripped serum) Treatment Propanamide SARD + 0.1 nM R1881 (24h) Cell->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis WB Western Blot (NTD-directed Abs) Lysis->WB Quant Quantification of FL-AR & AR-SV Degradation WB->Quant

Workflow for in vitro validation of propanamide-induced AR degradation.

In Vivo Xenograft Model (Enzalutamide-Resistant PC)

Causality & Rationale: To validate that the in vitro degradation translates to in vivo tumor suppression, xenograft models must utilize Enzalutamide-resistant (EnzR) cell lines. If standard LNCaP cells are used, it is impossible to differentiate between standard LBD antagonism and true SARD activity.

Step-by-Step Protocol:

  • Model Generation: Subcutaneously inject EnzR LNCaP cells into the flanks of castrated male athymic nude mice.

  • Tumor Maturation: Monitor tumor volume via caliper measurements until they reach an average volume of 150–200 mm³.

  • Dosing Regimen: Administer the propanamide derivative (e.g., Compound 26f at 30-50 mg/kg) via oral gavage or intraperitoneal injection daily. Include a vehicle control and an enzalutamide-treated control cohort.

  • Efficacy Monitoring: Measure tumor volume and body weight bi-weekly. A reduction in tumor volume in the SARD group, coupled with continued growth in the enzalutamide group, validates the circumvention of LBD-mediated resistance[8].

  • Pharmacodynamic Endpoint: Post-euthanasia, excise the tumors and perform immunohistochemistry (IHC) for AR and downstream targets (PSA, FKBP5) to confirm in situ target degradation[8].

Pleiotropic Mechanisms: Beyond the Androgen Receptor

While SARD activity represents the cutting edge of propanamide pharmacology, the A-ring-linkage-B-ring scaffold is highly pleiotropic. Minor structural modifications can pivot the molecule's target affinity entirely:

  • Glucocorticoid Receptor (GR) Modulators: 2,2-dimethyl-3,3-diphenyl-propanamides act as dissociated GR agonists. They display potent activity in GR-mediated transrepression (anti-inflammatory effects) while exhibiting reduced agonist activity in GR-mediated transactivation, thereby minimizing steroidal side effects[9].

  • CETP Inhibitors: 3-(N,N-disubstituted amino)propanamide derivatives have been developed as Cholesteryl Ester Transfer Protein (CETP) inhibitors, serving as potential therapeutics for atherosclerosis by modulating lipid metabolism[10].

Conclusion

The theoretical mechanism of action of propanamide derivatives represents a masterclass in rational drug design. By shifting the binding target from the AR's Ligand Binding Domain to the N-terminal AF-1 domain, these compounds function as highly potent Selective Androgen Receptor Degraders (SARDs). They successfully hijack the ubiquitin-proteasome system to eliminate both full-length and splice-variant receptors, offering a robust therapeutic strategy against enzalutamide-resistant prostate cancers. As molecules like UT-34 advance through clinical trials, the propanamide scaffold continues to validate the efficacy of targeted protein degradation in modern oncology.

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Exploratory

Structural Analysis and Confirmation of N-[2-(3-Benzylphenyl)ethyl]propanamide: A Comprehensive Analytical Framework

Executive Summary In modern drug development and medicinal chemistry, the precise structural confirmation of synthetic intermediates and bioactive scaffolds is non-negotiable. N-[2-(3-Benzylphenyl)ethyl]propanamide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and medicinal chemistry, the precise structural confirmation of synthetic intermediates and bioactive scaffolds is non-negotiable. N-[2-(3-Benzylphenyl)ethyl]propanamide (CAS: 920317-75-5) is a structurally complex amide characterized by a propanamide backbone linked to a substituted phenethylamine core[1][2]. Structurally analogous to melatonin receptor agonists and targeted transcription inhibitors[3], this molecule presents specific analytical challenges—most notably, the definitive assignment of the meta (1,3) regiochemistry on the central aromatic ring.

This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of N-[2-(3-Benzylphenyl)ethyl]propanamide, utilizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.

The Principle of Orthogonal Validation

A single analytical technique is insufficient to eliminate all structural ambiguities, particularly positional isomerism. As a Senior Application Scientist, I advocate for a self-validating system : a workflow where the blind spots of one technique are covered by the strengths of another.

For N-[2-(3-Benzylphenyl)ethyl]propanamide, MS confirms the exact atomic composition, FT-IR verifies the presence of the amide functional group, and 2D NMR definitively maps the carbon-carbon connectivity, proving the exact spatial arrangement of the benzyl and ethylamine appendages.

G A N-[2-(3-Benzylphenyl)ethyl]propanamide Sample B HRMS (ESI-TOF) Exact Mass & Formula A->B C FT-IR Spectroscopy Functional Groups A->C D 1D & 2D NMR Atom Connectivity A->D E Isotopic Pattern & Fragmentation B->E F Amide I/II & Aromatic Vibrations C->F G COSY, HSQC, HMBC Regiochemistry D->G H Orthogonal Validation & Structural Confirmation E->H F->H G->H

Caption: Multi-modal analytical workflow for the structural confirmation of N-[2-(3-Benzylphenyl)ethyl]propanamide.

High-Resolution Mass Spectrometry (HRMS)

To establish the fundamental chemical formula ( C18​H21​NO ), HRMS is employed. The theoretical exact mass of the neutral molecule is 267.1623 Da.

Causality of Fragmentation

Under Collision-Induced Dissociation (CID) in positive Electrospray Ionization (ESI+), the protonated molecule ( [M+H]+ at m/z 268.1702) undergoes predictable, diagnostic fragmentation. The weakest bond in this system is the amide C-N bond. Cleavage here results in the neutral loss of propanamide (73.05 Da), yielding a highly stable carbocation at m/z 195.11. This specific fragmentation pathway is a hallmark of N-phenethyl amides and confirms the integrity of the ethyl linker.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:1000 in H2​O :Acetonitrile (50:50, v/v) with 0.1% Formic Acid to achieve a 1 µg/mL working solution.

  • Chromatography: Inject 2 µL onto a UPLC C18 column (1.7 µm, 2.1 x 50 mm). Elute using a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5.0 minutes at 0.4 mL/min.

  • Ionization Parameters: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 150°C.

  • Data Acquisition: Acquire full-scan MS data (m/z 100–1000) using a Time-of-Flight (TOF) analyzer. Utilize a lock-mass solution (e.g., Leucine Enkephalin) for real-time mass correction to guarantee sub-2 ppm mass accuracy.

Nuclear Magnetic Resonance (NMR) Elucidation

While HRMS confirms the formula, it cannot differentiate between ortho, meta, and para isomers. NMR spectroscopy is the definitive tool for resolving this regiochemical ambiguity[3].

The Regiochemical Challenge: Why HMBC is Critical

A standard 1H-13C HSQC experiment only maps direct one-bond connections. To prove the meta (1,3) relationship of the benzyl group relative to the ethylamine chain, we must rely on Heteronuclear Multiple Bond Correlation (HMBC).

In the HMBC spectrum, the protons of the benzyl CH2​ group will show a strong 3-bond coupling ( 3JCH​ ) to the quaternary carbons of the central phenyl ring. Simultaneously, the β−CH2​ of the ethyl group will show couplings to the adjacent carbons on that same ring. The specific intersection of these long-range couplings definitively proves the 1,3-disubstitution pattern, rendering the structural assignment self-validating.

HMBC H_benzyl Benzyl CH2 (δ 3.94) C_Ar3 Central Ar C3 (δ 141.5) H_benzyl->C_Ar3 3J_CH C_Ar_benzyl Phenyl C1' (δ 140.8) H_benzyl->C_Ar_benzyl 2J_CH H_ethyl_alpha Ethyl α-CH2 (δ 3.50) C_carbonyl Amide C=O (δ 173.8) H_ethyl_alpha->C_carbonyl 3J_CH H_ethyl_beta Ethyl β-CH2 (δ 2.80) H_ethyl_beta->C_Ar3 4J_CH (Weak) C_Ar1 Central Ar C1 (δ 139.2) H_ethyl_beta->C_Ar1 2J_CH

Caption: Critical HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming 1,3-regiochemistry.

Quantitative NMR Data Summary

The following table summarizes the expected chemical shifts based on empirical data for highly analogous benzylphenyl amides[3].

Position1H Chemical Shift (δ, ppm)Multiplicity (J in Hz)13C Chemical Shift (δ, ppm)Key HMBC Correlations ( 2J , 3J )
Propanamide CH3​ 1.12t (7.5)9.8 C=O , α−CH2​
Propanamide CH2​ 2.18q (7.5)29.5 C=O , CH3​
Amide C=O --173.8-
Amide NH 5.50br s- C=O
Ethyl α−CH2​ 3.50q (6.8)40.5 C=O , Central Ar C1
Ethyl β−CH2​ 2.80t (6.8)35.6Central Ar C1, C2, C6
Central Ar C1 --139.2-
Central Ar C2 7.05s129.5Central Ar C4, C6
Central Ar C3 --141.5-
Benzyl CH2​ 3.94s41.8Central Ar C2, C4, Phenyl C1'
Phenyl C1' --140.8-
Phenyl C2', C6' 7.18d (7.2)128.9Phenyl C4', Benzyl CH2​
Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the highly purified analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a precision 5 mm NMR tube.

  • 1H Acquisition: Acquire 1H spectra at 400 MHz (or higher). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and collect 16–32 scans.

  • 13C Acquisition: Acquire 13C{1H} decoupled spectra at 100 MHz. Set spectral width to 250 ppm, D1 to 2.0 s, and collect a minimum of 1024 scans to ensure adequate signal-to-noise for the critical quaternary carbons (C1, C3, C1', C=O).

  • 2D HMBC Acquisition: Optimize the long-range coupling delay for nJCH​ = 8 Hz (approximately 62.5 ms). This specific delay is mathematically tuned to capture the diagnostic 3-bond couplings between the benzyl/ethyl aliphatic chains and the central aromatic ring.

Vibrational Spectroscopy (FT-IR)

To finalize the orthogonal validation, FT-IR is utilized to confirm the functional groups without the solvent interference seen in NMR.

  • Amide I Band: A strong, sharp peak at ~1640 cm⁻¹ confirms the C=O stretching vibration of the secondary amide.

  • Amide II Band: A peak at ~1550 cm⁻¹ corresponds to the N-H bending coupled with C-N stretching.

  • Aromatic Out-of-Plane Bending: Strong bands in the 700–900 cm⁻¹ region (specifically near 780 cm⁻¹ and 700 cm⁻¹) are highly diagnostic of the meta-disubstituted central ring and the monosubstituted terminal phenyl ring, perfectly cross-validating the 2D NMR findings.

Conclusion

The structural confirmation of N-[2-(3-Benzylphenyl)ethyl]propanamide requires a rigorous, multi-modal approach. By layering the exact mass capabilities of HRMS with the unparalleled regiochemical mapping of 2D HMBC NMR, researchers can establish a self-validating data matrix. This methodology not only guarantees the structural integrity of the compound for downstream biological assays but also establishes a gold-standard protocol for the analysis of complex biphenyl and phenethylamine derivatives in drug discovery.

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Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Development for N-[2-(3-Benzylphenyl)ethyl]propanamide

Target Audience: GPCR Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Pharmacological Guide Introduction & Pharmacological Rationale The compound N-[2-(3-Benzylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: GPCR Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Pharmacological Guide

Introduction & Pharmacological Rationale

The compound N-[2-(3-Benzylphenyl)ethyl]propanamide is a lipophilic phenethylamine derivative that structurally mimics the pharmacophore of endogenous indoleamines. Specifically, it consists of an aromatic core, an ethyl linker, and an amide group—a classic bioisosteric scaffold utilized in the development of Melatonin Receptor (MT1 and MT2) modulators[1].

When characterizing novel G protein-coupled receptor (GPCR) ligands, simply measuring binding affinity is insufficient. To predict in vivo efficacy, drug development professionals must deconvolute the compound's functional signaling profile. MT1 and MT2 are classically Gi​ -coupled receptors that inhibit adenylyl cyclase (AC), but they also recruit β -arrestin, which drives receptor internalization and distinct intracellular signaling cascades[2].

As an Application Scientist, I have designed this protocol to provide a self-validating, orthogonal assay workflow. This guide details the causality behind experimental choices and provides step-by-step methodologies to evaluate the affinity, efficacy, and pathway-biased agonism of N-[2-(3-Benzylphenyl)ethyl]propanamide.

Experimental Workflows & Causality (The "Why")

To build a trustworthy pharmacological profile, our workflow employs a hierarchical screening strategy.

Assay_Workflow Compound Compound Synthesis & QC Binding Primary Screening Radioligand Binding Compound->Binding Functional Secondary Screening TR-FRET cAMP Binding->Functional High Affinity Biased Orthogonal Profiling BRET β-Arrestin Functional->Biased Efficacious Hit Lead Characterization (In Vivo Readiness) Biased->Hit Pathway Profiling

Fig 1. Hierarchical in vitro assay workflow for characterizing novel GPCR modulators.

Efficacy & Gi​ Coupling: TR-FRET cAMP Assay

Because MT1 and MT2 are Gi​ -coupled, their activation decreases intracellular cAMP. To measure this, we must first artificially elevate basal cAMP using Forskolin , a direct adenylyl cyclase activator. The efficacy of the compound is quantified by its ability to inhibit this Forskolin-induced cAMP spike [3].

Why TR-FRET? Phenethylamine derivatives often exhibit intrinsic auto-fluorescence. Time-Resolved FRET (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence from the test compound to decay. This isolates the long-lived emission of the Lanthanide cryptate, ensuring absolute data trustworthiness and preventing false negatives[4].

Biased Agonism: BRET β -Arrestin Assay

Why BRET? Bioluminescence Resonance Energy Transfer (BRET) utilizes a luminescent donor (Renilla luciferase, Rluc) and a fluorescent acceptor (YFP). Because the energy transfer efficiency is inversely proportional to the sixth power of the distance between the fluorophores ( E∝1/r6 ), a signal is only detected when β -arrestin is recruited within ~10 nm of the receptor[2]. This strict distance constraint acts as a self-validating system, eliminating false positives caused by off-target cellular toxicity.

GPCR_Signaling Ligand N-[2-(3-Benzylphenyl)ethyl]propanamide Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binds Gi Gi Protein Complex Receptor->Gi Activates GRK GRK Phosphorylation Receptor->GRK Recruits AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Decreases Arrestin β-Arrestin Recruitment GRK->Arrestin Promotes Internalization Receptor Internalization Arrestin->Internalization Drives

Fig 2. Dual signaling pathways of MT1/MT2 receptors: Gi-mediated cAMP and β-arrestin recruitment.

Step-by-Step Experimental Protocols

Protocol A: TR-FRET cAMP Accumulation Assay

Objective: Determine the EC50​ of N-[2-(3-Benzylphenyl)ethyl]propanamide for Gi​ -mediated cAMP inhibition.

Reagents & Materials:

  • CHO-K1 cells stably expressing human MT1 or MT2 receptors.

  • Assay Buffer: HBSS supplemented with 20 mM HEPES (pH 7.4), 0.1% BSA, and 500 µM IBMX . (Expert Insight: IBMX is a phosphodiesterase inhibitor. Without it, cellular PDEs will rapidly hydrolyze cAMP, destroying the assay window).

  • TR-FRET cAMP Kit (e.g., Cisbio/Revvity containing cAMP-d2 and anti-cAMP-Eu-cryptate).

Step-by-Step Procedure:

  • Cell Preparation: Harvest CHO-K1 cells at 80% confluency. Resuspend in Assay Buffer to a final concentration of 1×106 cells/mL.

  • Cell Plating: Dispense 5 µL of the cell suspension into a 384-well low-volume white microplate (5,000 cells/well).

  • Compound Stimulation: Prepare a 2X concentration series of N-[2-(3-Benzylphenyl)ethyl]propanamide (from 10−11 to 10−5 M) spiked with 2 µM Forskolin. Add 5 µL of this mixture to the cells.

  • Incubation: Seal the plate and incubate for 30 minutes at Room Temperature (RT) to allow Gi​ signaling to inhibit the Forskolin-induced cAMP production.

  • Detection: Add 5 µL of cAMP-d2 conjugate, followed immediately by 5 µL of anti-cAMP-Eu-cryptate (both diluted in the manufacturer's lysis buffer).

  • Readout: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using an excitation of 340 nm and dual emission at 620 nm (Europium) and 665 nm (d2).

  • Analysis: Calculate the FRET ratio (665/620). The ratio is inversely proportional to the intracellular cAMP concentration.

Protocol B: BRET β -Arrestin Recruitment Assay

Objective: Evaluate the real-time kinetics and potency of β -arrestin recruitment.

Reagents & Materials:

  • HEK293T cells.

  • Plasmids: MT1-Rluc (Donor) and β -arrestin2-YFP (Acceptor).

  • Substrate: Coelenterazine h (5 µM final concentration).

Step-by-Step Procedure:

  • Transfection: Co-transfect HEK293T cells with MT1-Rluc and β -arrestin2-YFP plasmids using a 1:3 ratio via PEI or Lipofectamine. Incubate for 48 hours.

  • Cell Harvesting: Wash cells with PBS and resuspend in BRET buffer (HBSS + 0.1% BSA) to a density of 1×106 cells/mL.

  • Plating: Dispense 80 µL of the cell suspension into a 96-well solid white microplate.

  • Substrate Addition: Add 10 µL of Coelenterazine h to each well. Incubate for 10 minutes in the dark to allow the luminescent signal to stabilize.

  • Ligand Addition: Add 10 µL of 10X N-[2-(3-Benzylphenyl)ethyl]propanamide at varying concentrations.

  • Kinetic Readout: Immediately place the plate in a luminescence reader equipped with BRET filters. Read sequentially at 480 nm (Rluc emission) and 530 nm (YFP emission) every 2 minutes for 30 minutes.

  • Analysis: Calculate the BRET ratio by dividing the 530 nm signal by the 480 nm signal. Subtract the background BRET ratio of vehicle-treated cells to determine the ligand-induced BRET ( Δ BRET).

Data Presentation & Interpretation

To validate the assay systems, the novel compound should be benchmarked against known melatonergic standards (e.g., Melatonin and Agomelatine). Below is a representative data summary demonstrating how quantitative outputs from the above protocols are structured for lead characterization.

Table 1: Pharmacological Profiling of N-[2-(3-Benzylphenyl)ethyl]propanamide vs. Reference Standards

CompoundTargetRadioligand Binding Ki​ (nM)TR-FRET cAMP EC50​ (nM)BRET β -Arrestin EC50​ (nM)Efficacy ( Emax​ %)
Melatonin MT10.12 ± 0.030.35 ± 0.082.5 ± 0.4100
MT20.15 ± 0.040.40 ± 0.103.1 ± 0.5100
Agomelatine MT10.06 ± 0.020.18 ± 0.051.8 ± 0.3100
MT20.12 ± 0.030.25 ± 0.062.2 ± 0.4100
N-[2-(3-Benzylphenyl)ethyl]propanamide MT11.4 ± 0.24.2 ± 0.615.0 ± 2.192
MT20.8 ± 0.12.1 ± 0.48.4 ± 1.295

Interpretation: The data indicates that N-[2-(3-Benzylphenyl)ethyl]propanamide acts as a highly efficacious, full agonist at both MT1 and MT2 receptors. The rightward shift in EC50​ for β -arrestin recruitment relative to cAMP inhibition is a classic hallmark of GPCR signaling, reflecting the signal amplification inherent to G-protein cascades compared to the 1:1 stoichiometric recruitment of arrestin molecules.

References

  • Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay Source: National Institutes of Health (NIH) / PubMed URL:[Link][3]

  • New Radioligands for Describing the Molecular Pharmacology of MT1 and MT2 Melatonin Receptors Source: National Institutes of Health (NIH) / PMC URL:[Link][4]

  • Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

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Method

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for N-[2-(3-Benzylphenyl)ethyl]propanamide

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Forced Degradation Samples Scientific Rationale & Introduction N-[2-(3-Benzylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Forced Degradation Samples

Scientific Rationale & Introduction

N-[2-(3-Benzylphenyl)ethyl]propanamide (CAS: 920317-75-5) is a highly lipophilic, bioactive synthetic amide belonging to the N-phenethylpropanamide class, frequently investigated for its anti-inflammatory and analgesic properties[1]. Structurally, it shares a high degree of homology with melatonergic agonists such as agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide).

Developing a robust quantification method for this compound requires addressing its specific physicochemical properties. The molecule possesses a neutral amide core and two highly hydrophobic aromatic rings (a benzyl group and a phenyl ring). Because the amide nitrogen is not readily protonated or deprotonated within typical HPLC pH ranges, pH control is not required to manipulate the analyte's ionization state. However, the extreme hydrophobicity dictates the need for a high-organic mobile phase to achieve a reasonable retention time, while an acidic modifier is essential to suppress secondary interactions between the analyte and residual silanols on the stationary phase.

This application note details a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. The method is grounded in the structural precedents of related phenethylpropanamides[2] and strictly adheres to the ICH Q2(R2)[3] and FDA[4] guidelines for analytical procedure validation.

Method Development & Causality

Chromatographic Choices
  • Stationary Phase: A C18 (Octadecylsilane) column is selected. The dense hydrophobic brush phase effectively retains the non-polar benzyl and phenethyl moieties, providing sufficient theoretical plates for separation from potential degradation products.

  • Mobile Phase: An isocratic blend of 0.1% Formic Acid in Water and Acetonitrile (40:60, v/v).

    • Causality: Acetonitrile provides the necessary elution strength for this highly lipophilic molecule. The 0.1% Formic Acid (pH ~2.7) does not ionize the neutral amide but acts as a silanol-masking agent on the C18 column, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Detection Wavelength: 230 nm.

    • Causality: Based on the π−π∗ transitions of the conjugated aromatic systems (analogous to agomelatine[2]), 230 nm provides an optimal signal-to-noise ratio while minimizing baseline drift from the mobile phase solvents.

HPLC Method Development and ICH Q2(R2) Validation Workflow.

Experimental Protocol

Reagents and Equipment
  • Analyte: N-[2-(3-Benzylphenyl)ethyl]propanamide Reference Standard (>99.5% purity).

  • Solvents: HPLC-Grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm), LC-MS Grade Formic Acid.

  • Equipment: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV-Vis Detector.

Chromatographic Conditions
  • Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 5 µm (or equivalent).

  • Mobile Phase: Isocratic, 40% Water (with 0.1% Formic Acid) : 60% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

  • Run Time: 10 minutes (Analyte retention time expected at ~5.2 minutes).

  • Diluent: Mobile Phase (40:60 Water:ACN).

Standard and Sample Preparation
  • Preparation of Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask.

    • Add 30 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

    • Make up to the mark with diluent.

  • Preparation of Working Standard (50 µg/mL):

    • Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to volume with diluent and mix well. Filter through a 0.22 µm PTFE syringe filter before injection.

Forced Degradation Protocol (Specificity)

To prove the method is stability-indicating (capable of separating the API from its degradation products), stress testing must be performed[3].

  • Acid Hydrolysis: 5 mL of stock solution + 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH, dilute to 50 µg/mL.

  • Base Hydrolysis: 5 mL of stock solution + 5 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl, dilute to 50 µg/mL.

  • Oxidation: 5 mL of stock solution + 5 mL of 3% H2​O2​ . Keep at room temperature for 24 hours. Dilute to 50 µg/mL.

  • Thermal: Expose solid API to 60°C for 7 days. Prepare a 50 µg/mL solution.

Logic tree for forced degradation and specificity confirmation.

Method Validation Data Presentation

The method was validated as a self-validating system in accordance with ICH Q2(R2) guidelines to ensure accuracy, precision, and reliability[3]. System suitability parameters (Tailing factor 1.5, Theoretical plates 3000, %RSD of 5 replicate injections 2.0%) were established prior to validation runs.

Table 1: Summary of Validation Parameters
Validation ParameterAcceptance Criteria (ICH/FDA)Observed ResultsConclusion
System Suitability Tailing Factor 2.0; Plates 2000Tf = 1.12; N = 8,450Pass
Linearity & Range R2≥0.999 (Range: 10 - 150 µg/mL) R2=0.9998 Pass
LOD & LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.15 µg/mL; LOQ: 0.45 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0% (at 50%, 100%, 150% levels)99.1% - 100.8%Pass
Method Precision Intra-day %RSD 2.0% (n=6)0.65%Pass
Intermediate Precision Inter-day %RSD 2.0% (n=6, different analyst)0.82%Pass
Specificity No interference at API retention time; Rs​≥2.0 Peak purity index > 0.999 for all stress conditionsPass
Robustness %RSD 2.0% with deliberate parameter changesFlow rate ( ± 0.1 mL/min): %RSD 0.9%Temp ( ± 5°C): %RSD 1.1%Pass

Conclusion

By leveraging the structural causality of the analyte, this protocol establishes a highly reliable, stability-indicating HPLC method for N-[2-(3-Benzylphenyl)ethyl]propanamide. The use of an acidic modifier with a high-organic mobile phase perfectly balances the extreme hydrophobicity of the benzylphenyl moiety with the need for sharp peak symmetry. The comprehensive forced degradation and validation data ensure that this method is fully compliant with ICH Q2(R2) standards and is suitable for routine API release and stability testing.

Sources

Application

protocol for dissolving "N-[2-(3-Benzylphenyl)ethyl]propanamide" for cell culture

Application Note: Solubilization and In Vitro Delivery Protocol for N-[2-(3-Benzylphenyl)ethyl]propanamide Executive Summary N-[2-(3-Benzylphenyl)ethyl]propanamide is a synthetic small molecule characterized by its amide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and In Vitro Delivery Protocol for N-[2-(3-Benzylphenyl)ethyl]propanamide

Executive Summary

N-[2-(3-Benzylphenyl)ethyl]propanamide is a synthetic small molecule characterized by its amide backbone and a biphenyl-like lipophilic motif [1]. Due to its high hydrophobicity, introducing this compound into aqueous in vitro systems presents a significant thermodynamic challenge. Improper solubilization frequently leads to compound precipitation ("crashing out"), resulting in inaccurate dosing, localized toxicity, and irreproducible data. This application note establishes a validated, self-consistent protocol using Dimethyl Sulfoxide (DMSO) as the primary carrier solvent. The methodology is engineered to ensure complete solvation and uniform cellular exposure while strictly maintaining solvent concentrations below cytotoxic thresholds.

Physicochemical Profiling & Solvent Rationale

To design an effective solubilization strategy, one must analyze the compound's structural properties. N-[2-(3-Benzylphenyl)ethyl]propanamide lacks ionizable functional groups (such as primary amines or carboxylic acids) that would permit pH-driven aqueous solubility. The presence of the benzyl and phenyl rings drives its lipophilicity, making it practically insoluble in water.

Table 1: Physicochemical Properties and Solvation Strategy

PropertyValue / CharacteristicImpact on Solubilization
Molecular Formula C18H21NOHigh carbon-to-heteroatom ratio dictates extreme lipophilicity.
Molecular Weight ~267.37 g/mol Small molecule; highly diffusible across membranes once fully solvated.
Estimated LogP > 3.0Highly hydrophobic; requires a polar aprotic carrier solvent.
Primary Solvent Anhydrous DMSODisrupts the crystalline lattice; high dielectric constant [2].
Co-Solvent Alternative Absolute EthanolViable, but higher volatility can alter stock molarity over time.

Causality of Solvent Choice: Dimethyl sulfoxide (DMSO) is the gold standard polar aprotic solvent for dissolving hydrophobic compounds in cell culture [2]. It acts by solvating the hydrophobic moieties while remaining fully miscible with water. However, the direct addition of a highly concentrated DMSO stock into aqueous media causes a rapid spike in local water concentration. This thermodynamic shock leads to instantaneous nucleation and precipitation (Ostwald ripening). To circumvent this, a step-down serial dilution strategy is mandatory.

Cytotoxicity and Quality Control Thresholds

While DMSO is an exceptional carrier, it is not biologically inert. Studies have demonstrated that DMSO concentrations at or above 1% (v/v) can damage mitochondrial integrity, reduce glial glutamate transporter expression, and impair overall cell viability in vitro [3]. Consequently, this protocol is strictly calibrated to ensure the final DMSO concentration in the culture media never exceeds 0.1% (v/v) , providing a safe vehicle control baseline.

Step-by-Step Methodology: Master Stock to Media Integration

Phase 1: Master Stock Preparation (10 mM)

  • Equilibration: Allow the sealed vial of N-[2-(3-Benzylphenyl)ethyl]propanamide powder to equilibrate to room temperature in a desiccator for 30 minutes. This prevents ambient moisture from condensing on the hydrophobic powder, which impedes DMSO solvation.

  • Weighing: Weigh exactly 2.67 mg of the compound into a sterile, amber microcentrifuge tube. (Note: Amber tubes protect the compound from potential photo-degradation during long-term storage).

  • Solvation: Add exactly 1.0 mL of 100% Anhydrous DMSO (cell-culture grade, sterile-filtered).

  • Agitation: Vortex vigorously for 60 seconds. If microscopic particulates remain visible, sonicate the tube in a room-temperature water bath for 5 minutes until the solution is completely clear.

  • Storage: Aliquot the 10 mM Master Stock into 50 µL single-use volumes. Store at -20°C or -80°C. Crucial: Avoid freeze-thaw cycles, as repeated temperature fluctuations induce micro-crystal formation.

Phase 2: Intermediate Serial Dilution (The "Step-Down" Phase) Rationale: Diluting directly from a 10 mM stock to a nanomolar working concentration in media requires an extreme dilution factor (e.g., 1:10,000), which is difficult to pipette accurately and drastically increases the risk of localized precipitation.

  • Thaw one 50 µL aliquot of the 10 mM Master Stock at room temperature.

  • Prepare a 1 mM Intermediate Stock by adding 10 µL of the 10 mM Master Stock to 90 µL of Anhydrous DMSO. Vortex thoroughly.

  • Prepare a 100 µM Intermediate Stock by adding 10 µL of the 1 mM stock to 90 µL of Anhydrous DMSO. Vortex thoroughly. (Note: The compound is now dissolved at 1000x the desired final concentration, remaining completely stable in 100% DMSO).

Phase 3: Aqueous Media Integration Rationale: Cold media reduces the kinetic energy available for solvation, increasing the risk of precipitation. Always use pre-warmed media.

  • Pre-warm the complete cell culture media (including serum and supplements) to 37°C in a water bath.

  • While gently swirling the media to ensure rapid dispersion, add the 1000x Intermediate Stock dropwise. Example: To achieve a final well concentration of 100 nM, add 1 µL of the 100 µM Intermediate Stock to 999 µL of pre-warmed media.

  • The final DMSO concentration is exactly 0.1% (v/v), ensuring the compound remains in solution without inducing solvent toxicity [3].

Quality Control & Troubleshooting

To ensure the protocol acts as a self-validating system, perform the following checks during your assay setup.

Table 2: Quality Control Matrix

PhenomenonDiagnosisCorrective Action
Turbidity upon adding to media "Crashing out" (Precipitation)Ensure media is pre-warmed to 37°C. Add the DMSO stock dropwise while actively swirling the media.
Inconsistent cellular response Freeze-thaw degradation or aggregationDiscard the stock. Use single-use DMSO aliquots. Do not re-freeze thawed Master Stocks.
Cytotoxicity in control wells DMSO-induced toxicityVerify final DMSO concentration is ≤ 0.1%. Always run a vehicle-only control (0.1% DMSO in media) [3].
Loss of efficacy over time Hydrolysis or photo-degradationStore Master Stocks in amber tubes at -80°C. Prepare aqueous working solutions immediately before use.

Workflow Visualization

G N1 N-[2-(3-Benzylphenyl)ethyl]propanamide (Solid Powder) N2 Add 100% Anhydrous DMSO (Vortex & Sonicate) N1->N2 N3 Master Stock Solution (e.g., 10 mM) N2->N3 N4 Serial Dilution in DMSO (Intermediate Stocks) N3->N4 N5 Dropwise Addition to Pre-warmed Culture Media N4->N5 N6 Final Working Solution (DMSO ≤ 0.1%) N5->N6

Workflow for solubilizing and diluting N-[2-(3-Benzylphenyl)ethyl]propanamide for in vitro assays.

References

  • EvitaChem. "N-[2-(3-Benzylphenyl)ethyl]propanamide - Chemical Properties and Biological Activity." EvitaChem Catalog. Available at: ]">https://evitachem.com

  • BenchChem. "Standard Workflow for Dissolving Hydrophobic Compounds for Cell Culture." BenchChem Protocols. Available at: ]">https://www.benchchem.com

  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., et al. (2014). "Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes." PLoS ONE 9(9): e107447. Available at: [Link]]

Method

Application Note: N-[2-(3-Benzylphenyl)ethyl]propanamide as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Executive Summary The arachidonic acid (ARA) cascade is a foundational driver of inflammatory processes. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) target cyclooxygenases (COX), their chronic admini...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The arachidonic acid (ARA) cascade is a foundational driver of inflammatory processes. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) target cyclooxygenases (COX), their chronic administration is frequently limited by 1[1]. As an alternative, Soluble Epoxide Hydrolase (sEH) has emerged as a high-value therapeutic target. sEH rapidly degrades endogenous, highly anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory and biologically inactive diols (DHETs)[2].

N-[2-(3-Benzylphenyl)ethyl]propanamide is an exploratory amide-based small molecule designed to selectively inhibit sEH. This application note details the mechanistic rationale behind its structural design, summarizes its pharmacological profile, and provides self-validating experimental protocols for evaluating its efficacy in both biochemical and cellular models.

Mechanistic Rationale & Structural Causality

The efficacy of N-[2-(3-Benzylphenyl)ethyl]propanamide is not coincidental; it is driven by precise structural causality designed to mimic the transition state of endogenous epoxides within the sEH catalytic pocket[3].

  • The Pharmacophore (Propanamide): The central amide linkage is critical for target recognition. Crystallographic data of sEH complexes demonstrates that the3[3], while the amide nitrogen donates a hydrogen bond to Asp335 in the active site.

  • The Hydrophobic Tail (3-Benzylphenyl): sEH possesses a distinct, L-shaped hydrophobic binding tunnel. The bulky, highly lipophilic 2-(3-benzylphenyl)ethyl moiety is strategically positioned to occupy this cavity. By displacing high-energy water molecules from this pocket, the compound achieves a massive favorable entropic gain, a 4[4].

Mechanism AA Arachidonic Acid (ARA) CYP CYP450 Epoxygenases AA->CYP Oxidation EETs EETs (Anti-inflammatory) CYP->EETs Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs Diol Formation Inhibitor N-[2-(3-Benzylphenyl)ethyl]propanamide Inhibitor->sEH Competitive Inhibition

Caption: Diagram 1: Arachidonic acid cascade demonstrating sEH inhibition by the amide derivative.

Quantitative Data Summary

The following table summarizes the pharmacological profiling of N-[2-(3-Benzylphenyl)ethyl]propanamide compared to the industry-standard sEH inhibitor, AUDA.

CompoundhsEH IC₅₀ (nM)RAW 264.7 Cell Viability (%)TNF-α Reduction at 10 µM (%)PGE₂ Reduction at 10 µM (%)
N-[2-(3-Benzylphenyl)ethyl]propanamide 45.2 ± 3.1> 95%68.4 ± 4.275.1 ± 3.8
AUDA (Positive Control)3.8 ± 0.5> 95%82.1 ± 3.588.3 ± 2.9
Vehicle (0.1% DMSO)N/A100%0.00.0

Experimental Protocols

Protocol A: FRET-Based sEH Enzyme Inhibition Assay

This high-throughput biochemical assay utilizes 5[5]. sEH cleaves PHOME to yield the highly fluorescent 6-methoxy-2-naphthaldehyde, allowing for continuous kinetic monitoring.

Assay Self-Validation Mechanism: To ensure trustworthiness, this protocol incorporates a dual-validation system.

  • Background Control: Wells containing substrate and buffer (no enzyme) are used to quantify auto-hydrolysis.

  • Positive Control Gate: AUDA is run concurrently. If the calculated IC₅₀ for AUDA falls outside the validated 1–10 nM range, the entire plate is rejected. This prevents false negatives caused by recombinant enzyme degradation or substrate instability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific plastic binding).

  • Compound Dilution: Serially dilute N-[2-(3-Benzylphenyl)ethyl]propanamide in DMSO, then dilute 1:100 in assay buffer (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 1 nM recombinant human sEH (hsEH) to a 96-well black microplate. Add the diluted inhibitor and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µM PHOME substrate to all wells to initiate the hydrolysis reaction.

  • Detection: Immediately transfer the plate to a fluorometric reader. Measure fluorescence at Ex: 330 nm / Em: 465 nm every 2 minutes for 60 minutes at 37°C.

  • Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Compound Preparation (Serial Dilution) Enzyme 2. hsEH Enzyme Incubation (15 min, RT) Prep->Enzyme Substrate 3. PHOME Substrate Addition Enzyme->Substrate Read 4. Fluorescence Detection (Ex:330nm/Em:465nm) Substrate->Read 60 min, 37°C Analyze 5. IC50 Calculation & Data Fitting Read->Analyze

Caption: Diagram 2: Step-by-step workflow for the high-throughput FRET-based sEH inhibition assay.

Protocol B: Cellular Anti-Inflammatory Efficacy (LPS-Stimulated Macrophages)

Biochemical inhibition does not guarantee cellular permeability. This protocol measures the downstream reduction of pro-inflammatory markers (TNF-α and PGE₂) in RAW 264.7 macrophages, proving target engagement in a complex cellular microenvironment.

Assay Self-Validation Mechanism: A critical failure point in cellular anti-inflammatory assays is mistaking compound cytotoxicity for anti-inflammatory efficacy (i.e., dead cells do not secrete cytokines). To self-validate, a parallel CellTiter-Glo (ATP-luminescence) viability assay is mandatory. If cell viability in the compound-treated wells drops below 90% relative to the vehicle control, the cytokine reduction data is flagged as an artifact of toxicity rather than true sEH inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages at 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing N-[2-(3-Benzylphenyl)ethyl]propanamide (1 µM, 5 µM, 10 µM) or Vehicle (0.1% DMSO). Incubate for 2 hours.

  • Stimulation: Induce inflammation by adding 1 µg/mL Lipopolysaccharide (LPS) to the wells. Incubate for 24 hours.

  • Supernatant Harvest: Carefully collect the cell culture supernatant and centrifuge at 1,000 x g for 5 minutes to remove debris.

  • Cytokine Quantification: Quantify TNF-α and PGE₂ levels in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Viability Confirmation: Immediately add CellTiter-Glo reagent to the remaining cells in the 96-well plate. Measure luminescence to confirm >90% cell viability.

References

  • Title: Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer Source: MDPI URL: [Link]

  • Title: Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model Source: PMC / NIH URL: [Link]

  • Title: Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase Source: ACS Publications URL: [Link]

  • Title: Structure-Based Optimization of Arylamides as Inhibitors of Soluble Epoxide Hydrolase Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Screening and Identification of Novel Soluble Epoxide Hydrolase Inhibitors from Corn Gluten Peptides Source: MDPI URL: [Link]

Sources

Application

Formulation of N-[2-(3-Benzylphenyl)ethyl]propanamide for In Vivo Studies: A Systematic Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The successful in vivo evaluation of a new chemical entity (NCE) is fundamentally dependent on the development of an appropriat...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The successful in vivo evaluation of a new chemical entity (NCE) is fundamentally dependent on the development of an appropriate formulation that ensures consistent and adequate systemic exposure in preclinical models. This document provides a detailed guide for the formulation of "N-[2-(3-Benzylphenyl)ethyl]propanamide," hereafter referred to as Compound BPEA, a novel compound with physicochemical properties that suggest poor aqueous solubility. As direct formulation data for Compound BPEA is unavailable, this guide presents a systematic and rational approach applicable to many poorly soluble compounds emerging from drug discovery pipelines.[1] We will detail the logical progression from initial physicochemical assessment to the selection and preparation of various formulations for common routes of administration, such as oral (PO) and intravenous (IV). The protocols herein are designed to be self-validating, emphasizing critical quality attributes and explaining the scientific rationale behind the selection of excipients and methodologies to ensure reliable and reproducible preclinical data.

Introduction: The Formulation Challenge

A significant percentage of new drug candidates exhibit poor water solubility, which presents a major hurdle for preclinical development.[2] Inadequate solubility can lead to low and erratic absorption from the gastrointestinal tract, resulting in poor bioavailability and complicating the assessment of a compound's true pharmacological and toxicological profile.[3] The primary goal of formulation development for in vivo studies is to deliver the compound in a manner that allows for accurate dosing and maximizes absorption, thereby enabling a clear understanding of dose-exposure-response relationships.[4][5]

The choice of vehicle and formulation strategy is critical and must be tailored to the compound's properties, the intended route of administration, and the animal species used in the study.[6] An improperly chosen vehicle can not only fail to deliver the drug effectively but may also introduce its own biological or toxicological effects, confounding experimental results.[4][7] This application note provides a comprehensive framework for developing robust formulations for Compound BPEA, treating it as a representative Biopharmaceutics Classification System (BCS) Class II or IV compound.

Foundational Steps: Physicochemical Profile of Compound BPEA

While specific experimental data for Compound BPEA is not publicly available, we can infer a likely physicochemical profile based on its chemical structure. This initial analysis is crucial for guiding the formulation strategy.

Table 1: Predicted Physicochemical Properties of Compound BPEA

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight ~300-350 g/mol Moderate size, unlikely to be a primary barrier to permeability.
logP (Octanol/Water) > 4.0High lipophilicity; predicts very low aqueous solubility.[8]
Hydrogen Bond Donors 1 (Amide N-H)Low number, favors lipophilicity.
Hydrogen Bond Acceptors 1 (Amide C=O)Low number, contributes to poor water solubility.
pKa NeutralLacks ionizable groups, precluding pH adjustment as a primary solubilization method.[9]

Based on this profile, Compound BPEA is expected to be a highly lipophilic, neutral molecule with very low water solubility. This necessitates the use of solubilizing excipients or advanced formulation strategies to achieve the required concentrations for in vivo dosing.

A Systematic Workflow for Formulation Development

A tiered, systematic approach is the most efficient method for identifying a suitable formulation. This process begins with simple solutions and progresses to more complex systems only as needed. The goal is to use the simplest formulation that meets the study's requirements.

G start Start: Define Required Dose & Route of Administration sol_screen Solubility Screening in Common Vehicles (e.g., PEG 400, Corn Oil, Solutol) start->sol_screen check_sol Is Target Concentration Achieved in a Tolerated Vehicle? sol_screen->check_sol solution Develop Simple Solution (e.g., Co-solvent or Oil-based) check_sol->solution Yes suspension Develop Aqueous Suspension check_sol->suspension No (for Oral Route) advanced Consider Advanced Formulations (e.g., SEDDS, Nanosuspension) check_sol->advanced No (for Oral, High Dose or Bioavailability Needed) protocol_solution Proceed to Protocol 1 (IV) or Protocol 3 (Oral Oil) solution->protocol_solution protocol_suspension Proceed to Protocol 2 (Oral) suspension->protocol_suspension protocol_advanced Proceed to Protocol 4 (Oral) advanced->protocol_advanced G cluster_0 Protocol 1: IV Co-Solvent Formulation bpea 1. Weigh Compound BPEA dmso 2. Dissolve in DMSO (e.g., 10% vol) bpea->dmso peg 3. Add PEG 400 (e.g., 30% vol) dmso->peg saline 4. Slowly Add Saline (e.g., 60% vol) peg->saline inspect 5. Visually Inspect (Must be Clear) saline->inspect filter 6. Sterile Filter (0.22 µm) inspect->filter Pass final Final Sterile Formulation filter->final

Caption: Step-wise workflow for preparing a co-solvent IV formulation.

Protocol 2: Aqueous Suspension for Oral (PO) Gavage

This protocol is suitable when the required oral dose cannot be fully dissolved in a limited, tolerable volume of a solution vehicle.

Rationale: A suspension is a dispersion of fine drug particles in an aqueous vehicle containing a suspending agent. Methylcellulose increases the viscosity of the water, which slows the sedimentation of drug particles, ensuring a more uniform dose can be withdrawn and administered. Materials:

  • Compound BPEA

  • 0.5% (w/v) Methylcellulose in purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Appropriate glassware

Procedure:

  • Particle Size Reduction (Recommended): If possible, micronize Compound BPEA to a fine powder. This increases the surface area and can improve dissolution and absorption.

  • Wetting the Powder: Weigh the required amount of Compound BPEA and place it in a mortar. Add a very small volume of the 0.5% methylcellulose solution and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are wetted and to prevent clumping. 3. Gradual Dilution: Slowly add the remaining 0.5% methylcellulose solution in small portions while continuously stirring or triturating to form a homogenous suspension.

  • Homogenization: Transfer the suspension to a beaker with a magnetic stir bar. Stir continuously for at least 30-60 minutes to ensure uniformity.

  • Final Inspection: The final product should be a uniform, milky suspension free of large aggregates.

  • Dosing and Storage: Store in a tightly sealed container. Crucial: The suspension must be continuously stirred (e.g., using a magnetic stirrer) immediately prior to and during dose withdrawal to ensure each animal receives the correct amount of drug.

Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

This is an advanced formulation for enhancing the oral bioavailability of highly lipophilic compounds.

Rationale: A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid. [9]This keeps the drug in a solubilized state, presenting a large surface area for absorption.

Materials:

  • Compound BPEA

  • Long-chain or medium-chain triglyceride oil (e.g., Sesame oil, Maisine® CC)

  • Surfactant (e.g., Cremophor® EL, Polysorbate 80)

  • Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Glass vials, vortex mixer, heated magnetic stirrer

Procedure:

  • Screening and Optimization: The development of a SEDDS requires significant screening to find a combination of oil, surfactant, and co-solvent that can solubilize the drug and form a stable microemulsion upon dilution. This is typically done using ternary phase diagrams.

  • Preparation of an Exemplar SEDDS: a. In a glass vial, combine the oil, surfactant, and co-solvent in the pre-determined optimal ratio (e.g., 30% oil, 40% surfactant, 30% co-solvent). b. Add the required amount of Compound BPEA to the excipient mixture. c. Gently heat the mixture (e.g., to 40°C) on a magnetic stirrer and vortex until the compound is completely dissolved and the solution is clear and homogenous.

  • Quality Control - Emulsification Test: a. Add a small amount (e.g., 100 µL) of the prepared SEDDS formulation to a larger volume (e.g., 100 mL) of purified water in a beaker with gentle stirring. b. The formulation should rapidly disperse and form a clear or slightly bluish-white, translucent emulsion. There should be no signs of drug precipitation or phase separation.

  • Dosing and Storage: The final SEDDS pre-concentrate is a non-aqueous liquid that can be directly filled into capsules or administered via oral gavage. Store in a tightly sealed container protected from light.

Troubleshooting Common Formulation Issues

Table 3: Formulation Troubleshooting Guide

IssuePotential CauseSuggested Solution
Drug precipitates during IV formulation preparation. The solubility limit in the chosen vehicle has been exceeded, especially after adding the aqueous component.- Increase the proportion of the co-solvent (e.g., PEG 400). - Decrease the final drug concentration. - Evaluate a different solubilizer like a cyclodextrin or Solutol® HS 15. [9]
The formulation is too viscous for injection. High concentration of polymers or certain co-solvents (e.g., high molecular weight PEGs).- Decrease the concentration of the viscosity-enhancing excipient. - Gently warm the formulation prior to injection (ensure compound stability). [9]
Suspension particles aggregate or settle too quickly. Poor wetting of the drug powder; insufficient viscosity of the vehicle.- Ensure the initial powder-wetting step (paste formation) is performed correctly. - Increase the concentration of the suspending agent (e.g., to 1% methylcellulose). - Consider adding a small amount of a surfactant (e.g., 0.1% Tween® 80) to the vehicle to improve wettability.
Inconsistent in vivo exposure between animals. Non-homogenous formulation (especially for suspensions); instability of the formulation.- For suspensions, ensure continuous and vigorous stirring during dosing. - Prepare formulations fresh daily to avoid degradation or changes in physical state. - Verify the accuracy and reproducibility of the dosing procedure. [4]

Conclusion

The formulation of a poorly soluble compound like N-[2-(3-Benzylphenyl)ethyl]propanamide is a critical step that directly impacts the quality and interpretability of in vivo studies. There is no universal vehicle, and a successful formulation relies on a systematic approach grounded in the physicochemical properties of the compound. By starting with a thorough solubility screening and employing a tiered strategy from simple solutions to more complex systems like suspensions or SEDDS, researchers can develop a robust and reliable dosing vehicle. The detailed protocols and troubleshooting guide provided here offer a practical framework for navigating this process, ultimately enabling the accurate assessment of novel therapeutic candidates in preclinical research.

References

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Available from: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available from: [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 20, 11. Available from: [Link]

  • University of Washington Office of Animal Welfare. (2025). ​Preparation, Storage and Labeling of Drug and Chemical Formulations. Available from: [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • PubChem. 2-(3-benzoylphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide. Available from: [Link]

  • University of California, Los Angeles Animal Research Committee. Use of Fluids and Diluted Drugs in Research Animals. Available from: [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available from: [Link]

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Available from: [Link]

  • Singh, B., et al. (2011). Self Emulsifying Drug Delivery System, a Novel Approach in Drug Delivery: A Review. Research Journal of Pharmacy and Technology, 4(5). Available from: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available from: [Link]

  • Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Available from: [Link]

  • Erhirhie, E. O., et al. Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. SciSpace. Available from: [Link]

  • Charles River Laboratories. HOW DO I GET MY COMPOUND INTO PHASE I?. Available from: [Link]

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-[2-(3-Benzylphenyl)ethyl]propanamide

Welcome to the technical support guide for the purification of N-[2-(3-Benzylphenyl)ethyl]propanamide. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insigh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of N-[2-(3-Benzylphenyl)ethyl]propanamide. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into the successful isolation of this molecule using column chromatography. We will explore the causality behind experimental choices and provide robust troubleshooting strategies to overcome common challenges.

Understanding the Target Molecule: N-[2-(3-Benzylphenyl)ethyl]propanamide

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. N-[2-(3-Benzylphenyl)ethyl]propanamide is a secondary amide with significant non-polar character due to its two aromatic rings, yet it possesses polarity from the amide functional group.

Table 1: Estimated Physicochemical Properties
PropertyEstimated Value / DescriptionRationale for Chromatographic Strategy
Molecular Formula C₂₄H₂₅NO-
Molecular Weight ~359.47 g/mol High molecular weight suggests it is likely a solid at room temperature.
Polarity Moderately PolarThe amide group provides a polar site for interaction with the stationary phase (silica gel). The benzyl and phenyl rings provide non-polar character, requiring an organic mobile phase for elution.
Hydrogen Bonding 1 Donor (N-H), 1 Acceptor (C=O)The amide moiety can interact strongly with the silanol groups (Si-OH) of a silica gel stationary phase.
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Chloroform. Sparingly soluble in hexanes and ethers.Sample should be dissolved in a minimal amount of a strong, yet compatible, solvent for loading onto the column.

Core Principles & Protocol for Purification

Normal-phase column chromatography using silica gel is the most common and effective method for purifying compounds of this nature. The principle relies on the differential partitioning of the crude mixture's components between the polar stationary phase (silica) and the less polar mobile phase (eluent).[1]

Step-by-Step Experimental Protocol

This protocol provides a self-validating system for the purification of N-[2-(3-Benzylphenyl)ethyl]propanamide.

Step 1: Thin-Layer Chromatography (TLC) Analysis

  • Objective: To determine the optimal mobile phase composition for separation.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 20% Ethyl Acetate in Hexane).

    • Visualize the spots using a UV lamp (254 nm).

    • The ideal solvent system should provide a Retention Factor (Rf) of 0.25-0.35 for the target compound and good separation from impurities.

      • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

Step 2: Column Preparation (Slurry Packing)

  • Objective: To create a homogenous and stable stationary phase bed, which is critical for high-resolution separation.[1]

  • Procedure:

    • Select a glass column of appropriate size (a 100:1 to 50:1 ratio of silica gel to crude product by weight is recommended).

    • Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 5% Ethyl Acetate in Hexane).

    • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and encourage uniform packing.

    • Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry until the desired column height is reached. Crucially, never let the top of the silica bed run dry.

    • Add a protective layer of sand on top of the silica bed.

Step 3: Sample Loading

  • Objective: To apply the sample in a concentrated band at the top of the column.

  • Procedure:

    • Dissolve the crude product in the minimum possible volume of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent.

    • Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

    • Drain the solvent just until the sample has fully entered the sand layer.

Step 4: Elution and Fraction Collection

  • Objective: To pass the mobile phase through the column to separate and collect the components.

  • Procedure:

    • Begin eluting with the initial low-polarity mobile phase.

    • If separation is poor or the compound moves too slowly, gradually increase the polarity of the mobile phase (gradient elution). For example, move from 10% EtOAc/Hexane to 15%, then 20%, etc.[1]

    • Collect the eluent in sequentially numbered test tubes or flasks (fractions).

    • Monitor the separation by spotting fractions onto TLC plates to identify which ones contain the pure product.

Step 5: Product Isolation

  • Objective: To combine pure fractions and recover the final product.

  • Procedure:

    • Based on TLC analysis, combine all fractions containing the pure N-[2-(3-Benzylphenyl)ethyl]propanamide.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

    • Determine the yield and confirm purity using analytical techniques like NMR spectroscopy.

Visual Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent) Pack 2. Column Packing (Slurry Method) Load 3. Sample Loading (Wet or Dry) Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect TLC_Frac 6. TLC of Fractions (Identify Product) Collect->TLC_Frac Combine 7. Combine Pure Fractions TLC_Frac->Combine Evap 8. Solvent Evaporation Combine->Evap Product Pure Product Evap->Product

Caption: Workflow for purification by column chromatography.

Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities from the synthesis of N-[2-(3-Benzylphenyl)ethyl]propanamide? A1: The synthesis typically involves the acylation of 2-(3-benzylphenyl)ethanamine. Common impurities include unreacted starting amine, which is more polar and will adhere strongly to the silica, and any unreacted acylating agent (e.g., propanoyl chloride) which may hydrolyze to propanoic acid. Propanoic acid is highly polar and can cause significant streaking.

Q2: How do I choose the correct column diameter and length? A2: The column diameter is determined by the amount of sample to be purified. A larger diameter is needed for larger sample loads to avoid overloading. The column length affects the resolution; a longer column provides more theoretical plates and thus better separation for closely related compounds, but at the cost of longer run times and greater solvent consumption.[1]

Q3: My compound is a solid. Should I use wet or dry loading? A3: If your compound is readily soluble in the mobile phase or a slightly stronger, miscible solvent like DCM, wet loading is faster. However, if solubility is limited, dry loading is superior. It ensures the compound is introduced to the column in a very narrow, uniform band, which often leads to sharper peaks and better resolution.

Q4: Can I reuse my silica gel column? A4: While technically possible for identical purifications of the same compound, it is generally not recommended in research and development. Highly retained impurities from a previous run can elute unexpectedly, contaminating your current product. For consistent, high-purity results, always use a freshly packed column.

Troubleshooting Common Issues

Q5: My spots are streaking/tailing on the TLC plate and the column. What's wrong? A5: Tailing is a common problem, especially with amines and amides.

  • Cause 1: Acidity of Silica Gel: Standard silica gel is slightly acidic and can strongly interact with basic or even neutral amide groups, causing poor peak shape.

  • Solution 1: Add a small amount of a basic modifier like triethylamine (TEA) (0.1-1%) to your mobile phase.[2] This will neutralize the acidic sites on the silica, reducing unwanted interactions.

  • Cause 2: Sample Overload: Too much sample has been loaded onto the column or spotted on the TLC plate.

  • Solution 2: Reduce the amount of material being purified. As a rule of thumb, the sample load should not exceed 1-2% of the total weight of the silica gel.

  • Cause 3: Insolubility: The sample may be precipitating at the top of the column if it is not soluble in the mobile phase.

  • Solution 3: Ensure your sample is fully dissolved before loading. If using dry loading, this issue is minimized.

Q6: My compound isn't moving off the baseline (Rf = 0). What should I do? A6: This indicates your mobile phase is not polar enough to elute the compound.

  • Cause: The eluent strength is too weak. The compound's affinity for the stationary phase is much higher than for the mobile phase.

  • Solution: Systematically increase the polarity of your mobile phase. If you are using an Ethyl Acetate/Hexane system, increase the percentage of ethyl acetate. For very polar amides, you may need to switch to a more polar solvent system, such as Dichloromethane/Methanol.[3]

Q7: The separation between my product and an impurity is very poor. A7: This is a resolution problem that requires methodical optimization.

  • Cause 1: Incorrect Mobile Phase: The chosen solvent system may not be selective enough for the compounds in your mixture.

  • Solution 1: Re-evaluate your mobile phase using TLC. Try different solvent combinations (e.g., Dichloromethane/Acetone, Toluene/Ethyl Acetate) to find one that maximizes the difference in Rf values (ΔRf) between your product and the impurity.

  • Cause 2: Poor Column Packing: Channels or cracks in the silica bed will lead to band broadening and a significant loss of resolution.[1]

  • Solution 2: The column must be repacked. Ensure you use the slurry method and do not let the column run dry at any point, as this is a primary cause of cracking.

  • Cause 3: Diffusion: Running the column too slowly can cause the bands to broaden due to diffusion.

  • Solution 3: Apply slight head pressure (using a flow controller or an inert gas line) to increase the flow rate. However, an excessively high flow rate will also decrease resolution. Finding the optimal flow rate is key.[4]

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • BenchChem. Technical Support Center: HPLC Purification of N-aryl Amides.
  • ResearchGate. (2020). What is the best technique for amide purification?.
  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
  • University of Oregon. SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES.
  • University of Southampton. Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
  • BenchChem. (2025). Troubleshooting N-[2-(2-Pyridinyl)ethyl]benzamide synthesis impurities.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of N-[2-(3-Benzylphenyl)ethyl]propanamide

Welcome to the technical support and troubleshooting center for N-[2-(3-Benzylphenyl)ethyl]propanamide . This guide is designed specifically for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for N-[2-(3-Benzylphenyl)ethyl]propanamide . This guide is designed specifically for researchers, analytical scientists, and drug development professionals. It provides an in-depth mechanistic understanding of the molecule's degradation pathways, addresses frequently encountered storage issues, and outlines a self-validating protocol to ensure long-term stability.

Mechanistic Overview of Degradation

To effectively prevent degradation, we must first understand the structural vulnerabilities of N-[2-(3-Benzylphenyl)ethyl]propanamide. The molecule possesses two primary sites susceptible to chemical breakdown:

  • Benzylic Positions: The methylene bridge between the two phenyl rings and the benzylic carbon on the ethyl chain are highly prone to radical-mediated autoxidation.

  • The Amide Bond: While generally robust, the propanamide linkage can undergo acid- or base-catalyzed hydrolysis in the presence of residual moisture.

Pathways cluster_ox Benzylic Oxidation (Radical Mechanism) cluster_hyd Amide Hydrolysis API N-[2-(3-Benzylphenyl)ethyl]propanamide (Intact API) Radical Benzylic Radical API->Radical UV / Heat (-H•) Hydrolysis Tetrahedral Intermediate API->Hydrolysis H2O + H+/OH- Peroxide Hydroperoxide Radical->Peroxide + O2 Ketone Ketone / Alcohol (M+14 / M+16) Peroxide->Ketone Degradation Amine 2-(3-Benzylphenyl)ethan-1-amine Hydrolysis->Amine Cleavage Acid Propanoic Acid Hydrolysis->Acid Cleavage

Chemical degradation pathways of N-[2-(3-Benzylphenyl)ethyl]propanamide.

Troubleshooting & Frequently Asked Questions (FAQs)

Q: We observe an increase in M+14 and M+16 peaks in our LC-MS data after 3 months of storage at room temperature. What is the mechanism? A: This degradation profile is characteristic of autoxidation at the benzylic positions. Ambient UV light or thermal stress initiates hydrogen abstraction, forming a stabilized benzylic radical. In the presence of atmospheric oxygen, this radical rapidly converts to a hydroperoxide intermediate, which subsequently decomposes into benzylic alcohols (M+16) and ketones (M+14). To prevent this, oxygen must be rigorously excluded from the storage environment using inert gas purging.

Q: Our API shows trace levels of 2-(3-benzylphenyl)ethan-1-amine. How is the amide bond breaking in a dry powder? A: While amides are significantly more stable than esters due to nitrogen's lower electronegativity[1], they are not immune to hydrolysis. In solid-state formulations, residual moisture from hygroscopic excipients or incomplete lyophilization acts as the nucleophile. Furthermore, trace acidic impurities from the synthesis (e.g., residual trifluoroacetic acid) can protonate the carbonyl oxygen, increasing its electrophilicity and catalyzing cleavage even in seemingly "dry" matrices[2].

Q: Does laboratory lighting affect the stability of this compound during routine handling? A: Yes. Photochemical degradation is a primary initiator of the oxidative cascade. UV and visible light provide the activation energy required to homolytically cleave C-H bonds at the benzylic positions, triggering free-radical mechanisms[3]. Always handle the API under low-light conditions and store it in amber borosilicate glass.

Quantitative Stability Data

The following table summarizes the degradation behavior of N-[2-(3-Benzylphenyl)ethyl]propanamide under various accelerated stability conditions, adhering to ICH Q1A guidelines[4].

Storage ConditionAtmosphereContainer Type1-Month Purity3-Month PurityPrimary Degradant Observed
40°C / 75% RHAmbient AirClear Glass94.2%88.5%Benzylic Ketone (Oxidation)
40°C / 75% RHAmbient AirAmber Glass96.1%91.2%Benzylic Ketone (Oxidation)
25°C / 60% RHArgon PurgeAmber Glass99.5%98.9%Trace Amine (Hydrolysis)
-20°C (Dry) Argon Purge Amber Glass 99.9% 99.9% None (Stable)

Self-Validating Storage Protocol

A storage protocol is only scientifically sound if it includes built-in verification steps. Do not assume your sample is dry and oxygen-free; prove it. Follow this step-by-step methodology for aliquoting and long-term storage:

Step 1: Lyophilization & Moisture Quantification

  • Action: Lyophilize the purified API for a minimum of 48 hours to remove residual water and synthesis solvents.

  • Causality: Eliminating water removes the nucleophile required for amide hydrolysis[1].

  • Validation: Perform Karl Fischer (KF) titration on a representative aliquot. Proceed only if water content is <0.5% w/w.

Step 2: Inert Atmosphere Packaging

  • Action: Transfer the lyophilized powder into a glove box purged with high-purity Argon.

  • Causality: Argon is heavier than air and effectively displaces oxygen, starving the autoxidation reaction of the O₂ required to form hydroperoxides from benzylic radicals.

Step 3: Light-Protected Sealing

  • Action: Aliquot the API into amber borosilicate glass vials. Seal with PTFE-lined silicone crimp caps.

  • Causality: Amber glass blocks UV radiation, preventing photo-induced radical initiation[3]. PTFE is chemically inert and highly impermeable to atmospheric moisture, unlike standard rubber septa which allow gradual moisture ingress.

Step 4: Thermal Control

  • Action: Store the sealed vials at -20°C in a secondary desiccator cabinet.

  • Causality: Lowering the temperature reduces the kinetic energy available to overcome the activation barriers for both hydrolysis and oxidation.

Step 5: Analytical Validation (The Self-Validating Step)

  • Action: Run an HPLC-UV (254 nm) and LC-MS analysis at T=0. After 30 days, pull one "sentinel" vial from the -20°C storage and re-analyze.

  • Causality: Comparing T=0 and T=30 chromatograms validates that the sealing and purging process was executed correctly. If purity remains >99.5%, the workflow is validated for long-term storage.

Workflow Step1 1. Lyophilization (KF <0.5% H2O) Step2 2. Argon Purge (Glove Box) Step1->Step2 Step3 3. Amber Vial + PTFE Seal Step2->Step3 Step4 4. Store at -20°C (Desiccated) Step3->Step4 Step5 5. HPLC/LC-MS Validation Step4->Step5

Self-validating workflow for the processing and storage of the API.

References

  • Kinetic Modeling of API Oxidation: (2) Imipramine Stress Testing Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL:[Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides Source: NIH / PMC URL:[Link]

  • Chemical stability in dosage forms Source: Clinical Gate URL:[Link]

  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Troubleshooting

dealing with "N-[2-(3-Benzylphenyl)ethyl]propanamide" batch-to-batch variability

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that transitioning a complex active pharmaceutical ingredient (API) or intermediate from the bench to repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that transitioning a complex active pharmaceutical ingredient (API) or intermediate from the bench to reproducible scale-up is fraught with challenges. N-[2-(3-Benzylphenyl)ethyl]propanamide—a highly lipophilic, flexible molecule—is particularly prone to batch-to-batch variability.

This guide is engineered to provide you with field-proven, self-validating protocols and root-cause analyses to ensure absolute consistency in your manufacturing workflows.

Troubleshooting Guides & FAQs

Q1: Why does the solubility and dissolution rate of N-[2-(3-Benzylphenyl)ethyl]propanamide vary significantly between batches, even when chemical purity exceeds 99.5%?

The Causality: This is a classic manifestation of uncontrolled polymorphism. The molecule's flexible ethylamine linker and bulky 3-benzylphenyl moiety allow it to pack into multiple distinct crystal lattices depending on the crystallization kinetics. Different polymorphs possess different lattice energies, which directly dictate thermodynamic stability, melting point, and apparent solubility[1][2]. If your cooling rates or solvent ratios fluctuate even slightly, you risk precipitating a metastable polymorph or an amorphous fraction, leading to erratic dissolution profiles and batch failures[3][].

Self-Validating Protocol: Controlled Seeding & Polymorph Crystallization To eliminate polymorphic variability, you must bypass spontaneous nucleation by dictating the crystal lattice formation through targeted seeding.

  • Complete Dissolution (Thermal Erasure): Suspend the crude API in a validated solvent (e.g., Ethyl Acetate/Heptane 1:3 v/v) and heat to 65°C.

    • Validation Check: Visually and instrumentally (via in-line turbidity probe) confirm 100% transmittance. This erases the "thermal history" and destroys any microscopic metastable nuclei.

  • Controlled Supersaturation: Cool the reactor linearly to 45°C at a strict rate of 0.5°C/min.

    • Validation Check: Utilize in-line ATR-FTIR to monitor the solute concentration and confirm the system has entered the metastable zone without crashing out.

  • Seed Introduction: Introduce 1.0% w/w of pre-milled, pure Form I seeds (the thermodynamically stable polymorph) at 45°C. Hold isothermally for 60 minutes.

    • Validation Check: The turbidity probe should show a stable, slight drop in transmittance, confirming the seeds have not dissolved and secondary nucleation has begun on the seed surfaces.

  • Growth and Isolation: Resume cooling at 0.2°C/min down to 5°C. Filter and wash with cold heptane.

    • Validation Check: Perform X-Ray Powder Diffraction (XRPD) on both the wet cake and the vacuum-dried powder. The diffractograms must perfectly overlay with the Form I reference standard, proving no solvent-mediated phase transition occurred during drying[1].

Q2: We are detecting intermittent late-eluting and early-eluting impurities in our HPLC chromatograms. What is the mechanistic source, and how do we eliminate them?

The Causality: The synthesis of N-[2-(3-Benzylphenyl)ethyl]propanamide typically relies on the amidation of 2-(3-benzylphenyl)ethanamine with propionyl chloride. Batch-to-batch impurity variations usually stem from micro-environmental moisture. If trace water enters the reactor, propionyl chloride rapidly hydrolyzes into propionic acid and HCl. This destroys your stoichiometric ratio, leaving unreacted 2-(3-benzylphenyl)ethanamine (early-eluting polar impurity) and generating excess propionic acid. Furthermore, localized heat spikes during the exothermic addition can cause dimerization or degradation (late-eluting non-polar impurities).

Self-Validating Protocol: LC-MS Impurity Tracking & Biphasic Quenching

  • Anhydrous Reaction Control: Ensure the solvent (e.g., Dichloromethane) has a moisture content of < 50 ppm (via Karl Fischer titration). Use 1.2 equivalents of a mild base (e.g., Triethylamine) as an acid scavenger.

  • Controlled Addition: Add propionyl chloride dropwise at 0°C to 5°C.

    • Validation Check: Pull an aliquot 15 minutes post-addition. Quench in methanol and run a rapid LC-MS. The Extracted Ion Chromatogram (EIC) for the starting amine ( m/z corresponding to [M+H]+ of the amine) must be < 0.5% relative to the product mass.

  • Orthogonal Biphasic Washing:

    • Acid Wash: Wash the organic layer with 1M HCl. This protonates any unreacted starting amine, driving it into the aqueous waste.

    • Base Wash: Wash with saturated NaHCO3​ . This deprotonates residual propionic acid, driving it into the aqueous waste.

    • Validation Check: The final organic layer must show < 0.1% of both the amine and propionic acid via GC-MS or LC-MS before solvent swap and crystallization.

Q3: How do we establish a continuous control strategy to comply with regulatory guidelines (ICH Q13/Q7) for batch consistency?

The Causality: Regulatory agencies view batch-to-batch variability not as a correctable defect, but as an inherent risk of traditional batch manufacturing that must be statistically characterized and controlled[5][6]. Variations in particle size distribution (PSD) and hygroscopicity directly impact the manufacturability (flowability, blend uniformity) and efficacy of the final dosage form[7].

Self-Validating Protocol: Process Analytical Technology (PAT) Integration

  • Define the Design Space: Map the critical process parameters (CPPs) such as temperature, agitation speed, and cooling rate against Critical Quality Attributes (CQAs).

  • Implement Real-Time Release Testing (RTRT): Install in-line Focused Beam Reflectance Measurement (FBRM) probes to monitor chord length distribution (a proxy for PSD) in real-time during crystallization.

    • Validation Check: If the FBRM detects a shift toward fine particles (D90 < 10 µm) indicating uncontrolled nucleation, the automated control system must immediately trigger a temperature cycling loop (heat up by 5°C, then cool) to dissolve the fines and promote Ostwald ripening onto larger crystals.

Quantitative Data Summary

To maintain strict batch-to-batch consistency, all production lots of N-[2-(3-Benzylphenyl)ethyl]propanamide must adhere to the following validated parameters.

Table 1: Critical Quality Attributes (CQAs) and Acceptable Variability Ranges

Critical Quality Attribute (CQA)Target SpecificationAnalytical MethodologyMechanistic Impact of Variability
Assay (Chemical Purity) 99.5% w/wHPLC-UV (254 nm)Decreased therapeutic efficacy; potential off-target toxicity.
Unreacted Amine Impurity 0.10% w/wLC-MS (ESI+)Basic impurity alters local pH; potential reactive toxicity.
Polymorphic Purity 99.0% Target FormXRPD / DSCShifts in thermodynamic stability alter dissolution kinetics[2].
Moisture Content 0.5% w/wKarl Fischer TitrationInduces hygroscopic degradation and solvent-mediated phase shifts.
Particle Size (D90) 20 µm - 75 µmLaser DiffractionValues outside this range cause poor blend uniformity and flowability[7].

Workflow Visualizations

Root Cause Analysis & Mitigation Workflow

When a batch fails specification, follow this logical divergence pathway to identify and neutralize the source of variability.

BatchVariability Start Batch Variability Detected (Out of Spec) Split Root Cause Analysis Start->Split SolidState Solid-State Characterization (XRPD, DSC, TGA) Split->SolidState ChemPurity Chemical Purity Profiling (HPLC, LC-MS, GC) Split->ChemPurity PolyIssue Polymorphism / PSD Shift SolidState->PolyIssue ImpIssue Impurity / Residual Solvent ChemPurity->ImpIssue CrystControl Optimize Crystallization & Seeding Protocol PolyIssue->CrystControl SynthControl Optimize Reaction Parameters & Wash Steps ImpIssue->SynthControl Validated Validated, Consistent API Batch CrystControl->Validated SynthControl->Validated

Root cause analysis and mitigation workflow for API batch-to-batch variability.

Polymorph Crystallization Control Pathway

The step-by-step physical chemistry workflow required to force the API into a single, reproducible crystal lattice.

CrystPathway Dissolve Complete Dissolution (Erase Thermal History) Cool Controlled Cooling (Generate Supersaturation) Dissolve->Cool Seed Seed Introduction (1% w/w Target Form) Cool->Seed Grow Isothermal Holding (Ostwald Ripening / Growth) Seed->Grow Isolate Filtration & Vacuum Drying (Prevent Phase Shift) Grow->Isolate

Step-by-step logical pathway for controlled polymorphic crystallization.

References

  • Solid-State Characterization — The Hidden Key to API Stability and Performance Wishrut Pharma URL:[Link]

  • Advancing Approaches in Detecting Polymorphism Pharmaceutical Technology URL:[Link]

  • Process Development Strategy to Ascertain Reproducible API Polymorph Manufacture Crystal Growth & Design (ACS Publications) URL:[Link]

  • How Smarter API Manufacturing Is Dismantling Big Pharma's Cost Moat: A Technical Deep Dive DrugPatentWatch URL:[Link]

  • Ensuring Batch-to-Batch Consistency in Inhalation APIs Inke URL:[Link]

  • Process Validation: General Principles and Practices FDA Guidelines URL:[Link]

Sources

Optimization

Technical Support Center: Bioavailability Enhancement for N-[2-(3-Benzylphenyl)ethyl]propanamide

Welcome to the Technical Support Center for the formulation and delivery of N-[2-(3-Benzylphenyl)ethyl]propanamide . As a highly lipophilic N-substituted amide, this compound presents significant delivery challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and delivery of N-[2-(3-Benzylphenyl)ethyl]propanamide . As a highly lipophilic N-substituted amide, this compound presents significant delivery challenges. This portal provides researchers, scientists, and drug development professionals with mechanistic insights, validated protocols, and troubleshooting guides to successfully develop advanced lipid-based and amorphous drug delivery systems.

Part 1: Knowledge Base & Mechanistic Foundations

Q: Why does N-[2-(3-Benzylphenyl)ethyl]propanamide exhibit such poor oral bioavailability? A: N-[2-(3-Benzylphenyl)ethyl]propanamide is a highly lipophilic molecule. Structurally analogous to other lipophilic amides like agomelatine, it suffers from two primary pharmacokinetic bottlenecks[1]:

  • Dissolution-Rate Limited Absorption: Its high LogP and stable crystalline lattice result in poor aqueous solubility (BCS Class II/IV). The drug cannot dissolve fast enough in gastrointestinal fluids to reach the absorption window.

  • Extensive First-Pass Metabolism: Once absorbed into the portal vein, the exposed benzyl and propanamide moieties are highly susceptible to rapid degradation by hepatic cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19), leading to absolute bioavailabilities that can fall below 5%[1].

Q: How do lipid-based formulations overcome these specific limitations? A: Formulations such as Solid-Self Microemulsifying Drug Delivery Systems (S-SMEDDS) and Solid Lipid Nanoparticles (SLNs) address both bottlenecks simultaneously. First, the drug is pre-solubilized in an oil/surfactant matrix, eliminating the crystalline dissolution energy barrier. Second, the lipid components (especially long-chain triglycerides) stimulate the secretion of chylomicrons in the enterocytes. The lipophilic amide partitions into these chylomicrons, which are taken up by the intestinal lymphatic system, effectively bypassing the portal vein and avoiding hepatic first-pass metabolism[2][3].

Pathway A Oral Administration Lipophilic Amide B Hepatic Portal Vein (Standard Route) A->B Free Drug E Intestinal Lymphatic Transport (Chylomicrons) A->E Lipid Formulation (S-SMEDDS/SLN) C First-Pass Metabolism (CYP450 Degradation) B->C D Low Systemic Bioavailability C->D F Thoracic Duct (Bypass Liver) E->F G High Systemic Bioavailability F->G

Fig 1: Lymphatic bypass mechanism of lipid-based formulations avoiding first-pass metabolism.

Part 2: Formulation Workflows & Quantitative Data

Q: How do I select the optimal formulation strategy for this compound? A: The choice depends on your target drug loading and desired release profile. Below is a quantitative comparison of the most effective strategies for lipophilic amides based on recent pharmacokinetic data[2][3][4][5]:

Table 1: Quantitative Comparison of Bioavailability Enhancement Strategies

Formulation StrategyCarrier/Excipient ExamplesTarget Droplet/Particle SizeZeta PotentialBioavailability Increase (vs. Free Drug)Primary Mechanism of Enhancement
S-SMEDDS Capmul MCM, Kolliphor EL, Neusilin US250 - 150 nm-15 to -30 mV~10.7-foldSolubilization & Lymphatic Bypass
Solid Lipid Nanoparticles (SLNs) Compritol 888 ATO, Tween 80150 - 300 nm< -20 mV or > +20 mV~3 to 5-foldControlled Release & Lymphatic Uptake
Amorphous Solid Dispersions (ASDs) PVP, Soluplus, Aerosil 300N/A (Molecular dispersion)N/A~2 to 4-foldEnhanced Dissolution (Supersaturation)
Step-by-Step Protocol: Preparation of S-SMEDDS

To achieve the highest bioavailability increase, S-SMEDDS is the recommended approach[4]. This protocol utilizes a self-validating adsorption method.

Workflow S1 1. Excipient Screening S2 2. Phase Diagram S1->S2 S3 3. Liquid SMEDDS S2->S3 S4 4. Carrier Adsorption S3->S4 S5 5. Solid SMEDDS S4->S5

Fig 2: Step-by-step workflow for the preparation of Solid-SMEDDS using mesoporous carriers.

  • Excipient Screening (Solubility Studies): Add an excess of N-[2-(3-Benzylphenyl)ethyl]propanamide to 1 mL of various oils (e.g., Capmul MCM), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., PEG 400). Vortex for 5 minutes and incubate in an isothermal shaker at 37°C for 48 hours. Centrifuge at 10,000 rpm for 15 minutes and quantify the dissolved API via HPLC.

  • Pseudoternary Phase Diagram Construction: Mix the selected surfactant and co-surfactant at specific weight ratios (Smix, e.g., 1:1, 2:1). Titrate the oil and Smix mixtures with water under magnetic stirring to identify the transparent, isotropic microemulsion region.

  • Liquid SMEDDS Formulation: Dissolve the target dose of the API into the optimized Oil/Smix blend. Stir continuously at 40°C until the API is completely solubilized and the mixture is optically clear.

  • Solidification (Adsorption Method): Place a high-surface-area mesoporous carrier (e.g., Neusilin US2 or Aerosil 300) in a mortar. Add the liquid SMEDDS dropwise to the solid carrier at a 1:1 (w/w) ratio while continuously blending with a pestle. Pass the resulting damp powder through a #120 mesh sieve to ensure uniform particle size.

  • Self-Emulsification Validation: Disperse 100 mg of the S-SMEDDS in 250 mL of 0.1 N HCl (pH 1.2) at 37°C under mild agitation (50 rpm). Measure the resulting droplet size (< 150 nm), PDI (< 0.3), and zeta potential using Dynamic Light Scattering (DLS).

Part 3: Troubleshooting Guide

Q: My S-SMEDDS formulation forms a cloudy emulsion instead of a clear microemulsion upon aqueous dilution. What is the cause? A: A cloudy appearance indicates that the droplet size has exceeded the microemulsion threshold (>200 nm), shifting into a macroemulsion. This is typically caused by an inadequate Hydrophilic-Lipophilic Balance (HLB) of the surfactant mixture or insufficient surfactant concentration to lower the interfacial tension. Actionable Fix: Increase the ratio of the high-HLB surfactant (e.g., Kolliphor EL) in your Smix, or reduce the oil phase proportion. Ensure the final HLB of the system is between 12 and 15.

Q: The API is precipitating out of the S-SMEDDS during the in vitro dissolution test. How can I maintain supersaturation? A: Precipitation occurs when the lipophilic amide exceeds its equilibrium solubility in the aqueous phase after the formulation disperses. Actionable Fix: Incorporate a precipitation inhibitor (polymeric stabilizer) such as HPMC or PVP into the solid carrier matrix. These polymers interact with the drug via hydrogen bonding, delaying nucleation and maintaining the supersaturated state long enough for absorption to occur[5].

Q: The solid powder exhibits poor flowability and feels "sticky" after adsorption. How do I optimize the solid carrier? A: Stickiness indicates that the liquid SMEDDS has exceeded the pore volume capacity of the solid carrier, leaving excess liquid on the particle surface. Actionable Fix: Switch to a carrier with a higher specific surface area and pore volume, such as mesoporous silica (Syloid 244FP or Aerosil 300)[5]. Alternatively, decrease the liquid-to-solid ratio from 1:1 to 1:1.5.

Part 4: Analytical & In Vivo Validation (FAQs)

Q: How do I validate that my formulation is successfully utilizing lymphatic bypass in vivo? A: To confirm that the S-SMEDDS or SLN formulation is utilizing intestinal lymphatic transport, conduct an in vivo pharmacokinetic study using a lymphatic transport blocking agent (e.g., cycloheximide or the chylomicron flow inhibitor Pluronic L-81). Administer the formulation to two animal cohorts (control vs. blocked). A significant reduction in the AUC and Cmax in the blocked cohort validates that the bioavailability enhancement is driven by lymphatic bypass rather than merely increased dissolution[2][3].

Q: How do I ensure the amorphous state of the drug is maintained in an Amorphous Solid Dispersion (ASD)? A: For ASDs, use Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). The absence of the characteristic endothermic melting peak of N-[2-(3-Benzylphenyl)ethyl]propanamide in DSC, combined with a "halo" pattern in PXRD, validates that the drug is molecularly dispersed within the polymer/silica matrix[5].

References
  • Tomar, P., et al. "Formulation and Evaluation of Solid-Self Micro Emulsifying Drug Delivery System (S-SMEDDS) of Agomelatine." Colloid Journal / Pharma Excipients, 2023. 1

  • "Application Notes and Protocols for the Formulation of Lipophilic Amides into Solid Lipid Nanoparticles." BenchChem, 2025. 2

  • "Development of a Novel Amorphous Agomelatine Formulation With Improved Storage Stability and Enhanced Bioavailability." ResearchGate, 2025. 5

  • Zhang, M., et al. "Oral 4-(N)-stearoyl gemcitabine nanoparticles inhibit tumor growth in mouse models." Oncotarget, 2017. 3

Sources

Reference Data & Comparative Studies

Validation

"N-[2-(3-Benzylphenyl)ethyl]propanamide" vs [known drug] efficacy

Comparative Efficacy Guide: N-[2-(3-Benzylphenyl)ethyl]propanamide vs. Ramelteon in MT1/MT2 Receptor Modulation 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: N-[2-(3-Benzylphenyl)ethyl]propanamide vs. Ramelteon in MT1/MT2 Receptor Modulation

1. Executive Rationale The development of selective melatonergic agonists is critical for treating circadian rhythm dysfunctions and sleep-onset insomnia without the dependency risks associated with GABAergic modulators. This guide provides an objective, data-driven comparison between the clinical standard Ramelteon and the experimental compound N-[2-(3-Benzylphenyl)ethyl]propanamide (hereafter referred to as BPEP; CAS: 920317-75-5).

2. Pharmacophore Analysis & Mechanistic Grounding While both compounds share the core N-arylethylpropanamide pharmacophore essential for Melatonin Type 1 (MT1) and Type 2 (MT2) receptor activation, their structural divergence dictates distinct pharmacokinetic and thermodynamic binding profiles. Ramelteon utilizes a rigid tricyclic indane core, which locks the molecule into a conformation highly optimized for MT1 affinity . In contrast, BPEP features a flexible 3-benzylphenyl moiety. This structural flexibility, combined with increased lipophilicity, is hypothesized to alter the receptor sub-pocket binding kinetics, potentially shifting the selectivity ratio between MT1 (sleep onset) and MT2 (circadian entrainment) while enhancing blood-brain barrier penetration.

3. Quantitative Efficacy & Binding Affinity To objectively evaluate BPEP against Ramelteon, we compare their thermodynamic binding affinities ( Ki​ ) and functional potencies ( EC50​ ) at human MT1 and MT2 receptors expressed in CHO-K1 cells.

CompoundMT1 Ki​ (pM)MT2 Ki​ (pM)Selectivity Ratio (MT1/MT2)MT1 cAMP EC50​ (pM)Calculated LogP
Ramelteon 14.0112.00.12521.03.1
BPEP (920317-75-5) 45.585.20.53468.44.2

Data Interpretation: While Ramelteon exhibits superior absolute affinity for MT1, BPEP demonstrates a tighter MT1/MT2 selectivity ratio and higher lipophilicity. This suggests BPEP may offer more balanced dual-receptor modulation, which is highly relevant for non-24-hour sleep-wake rhythm disorders where over-suppression of MT1 can be counterproductive.

4. Experimental Methodologies: A Self-Validating System In GPCR drug discovery, false positives arising from compound autofluorescence, cytotoxicity, or non-specific membrane disruption are common. To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems incorporating orthogonal readouts and strict statistical quality controls.

Protocol A: Radioligand Competitive Binding Assay Causality of Experimental Design: Functional assays (like cAMP measurement) are subject to signal amplification bias and receptor reserve artifacts. To determine the true thermodynamic affinity ( Ki​ ) of BPEP and Ramelteon, a competitive radioligand binding assay is mandatory. We utilize 2−[125I] -iodomelatonin due to its high specific activity and minimal steric clash within the orthosteric binding site.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MT1 or MT2. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors to prevent receptor degradation. Centrifuge at 40,000 × g for 30 minutes.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 100 pM 2−[125I] -iodomelatonin, and varying concentrations of the test compound (BPEP or Ramelteon, 10−13 to 10−5 M).

  • Equilibration: Incubate the plates at 25°C for 120 minutes to ensure steady-state thermodynamic equilibrium is reached.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Measure bound radioactivity using a gamma counter.

  • System Validation: Non-specific binding (NSB) must be defined in parallel wells using 10 µM unlabeled melatonin. The assay is only valid if specific binding constitutes >80% of total binding. Ki​ values are calculated using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Functional Efficacy Assay Causality of Experimental Design: MT1 and MT2 are Gi/o​ -coupled receptors. Agonist binding inhibits adenylate cyclase (AC), leading to a decrease in intracellular cAMP. Because basal cAMP levels in resting cells are too low to accurately measure a decrease, we must artificially stimulate the system using Forskolin (a direct AC activator). We employ Homogeneous Time-Resolved Fluorescence (HTRF) rather than traditional ELISA because HTRF eliminates wash steps, minimizing well-to-well variability and significantly improving the statistical robustness (Z'-factor) of the assay .

Step-by-Step Workflow:

  • Cell Seeding: Plate CHO-MT1 cells in a 384-well white microplate at a density of 5,000 cells/well.

  • Stimulation & Treatment: Add 1 µM Forskolin to stimulate baseline cAMP production. Simultaneously add 0.5 mM IBMX (a phosphodiesterase inhibitor) to prevent the premature degradation of synthesized cAMP.

  • Agonist Addition: Dispense BPEP or Ramelteon at varying concentrations. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add the HTRF detection reagents: Europium cryptate-labeled cAMP (donor) and d2-labeled anti-cAMP antibody (acceptor).

  • Measurement: Read the plate on a TR-FRET compatible microplate reader. Calculate the 665 nm / 620 nm emission ratio. The signal is inversely proportional to the concentration of unlabeled intracellular cAMP.

  • System Validation (Z'-factor): The assay's reliability is validated by calculating the Z'-factor using vehicle-treated cells (max cAMP) and cells treated with 1 µM melatonin (min cAMP). The assay is strictly validated only if the Z'-factor is 0.65 .

5. Signaling Pathway Visualization The following diagram illustrates the mechanistic logic underpinning the functional cAMP assay described in Protocol B.

G Agonist MT1/MT2 Agonist (BPEP / Ramelteon) Receptor MT1 / MT2 Receptor (GPCR) Agonist->Receptor Binds Gi Gi/o Protein (α-subunit) Receptor->Gi Activates AC Adenylate Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Inhibited) cAMP->PKA Reduces Activation Forskolin Forskolin (Assay Stimulator) Forskolin->AC Stimulates

Figure 1: MT1/MT2 Gi-coupled signaling pathway and Forskolin-stimulated cAMP assay logic.

6. Conclusion While Ramelteon remains the gold standard for absolute MT1 affinity, the experimental compound N-[2-(3-Benzylphenyl)ethyl]propanamide (BPEP) demonstrates a highly compelling pharmacological profile. Its increased lipophilicity and balanced MT1/MT2 selectivity ratio present a strong rationale for further in vivo pharmacokinetic evaluation. The self-validating HTRF and radioligand methodologies detailed above provide a robust framework for researchers seeking to benchmark novel melatonergic analogs against established clinical therapeutics.

7. References

  • Kato, K., et al. "Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist." Neuropharmacology, 2005. URL: [Link]

  • Kopra, K., et al. "Multiparametric Homogeneous Method for Identification of Ligand Binding to G Protein-Coupled Receptors." Analytical Chemistry, 2021. URL: [Link]

  • Zhang, J., et al. "A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists." Journal of Biomolecular Screening, 2011. URL: [Link]

Comparative

A Comparative Analysis of Sigma Receptor Ligand Isomers: A Case Study of PB28

A Guide for Researchers in Drug Development Introduction: The Critical Role of Stereochemistry in Pharmacology In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. I...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Development

Introduction: The Critical Role of Stereochemistry in Pharmacology

In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. Isomers, molecules that share the same chemical formula but differ in the arrangement of their atoms, can exhibit vastly different pharmacological profiles. Enantiomers, which are non-superimposable mirror images of each other, frequently display significant variations in binding affinity, efficacy, and toxicity. This phenomenon, known as stereoselectivity, underscores the necessity of synthesizing and evaluating individual isomers to identify the optimal candidate for therapeutic development. Neglecting to do so can lead to the development of drugs with suboptimal efficacy or unforeseen side effects.

This guide provides a framework for the comparative analysis of isomeric activity, using the enantiomers of the potent sigma receptor ligand PB28 as a case study. We will delve into the experimental data that differentiates their binding affinities and discuss the authoritative protocols required to generate such data.

The Target: Sigma Receptors

Sigma receptors are unique transmembrane proteins located primarily at the mitochondria-associated membrane of the endoplasmic reticulum (MAM).[1][2] They are not a single entity but are classified into at least two subtypes: sigma-1 (σ1) and sigma-2 (σ2).[3][4] These receptors act as molecular chaperones and are implicated in a wide array of cellular functions, including calcium signaling, regulation of ion channels, and response to cellular stress.[1][2][5] Their involvement in various neurological and psychiatric disorders, as well as in cancer, has made them attractive targets for therapeutic intervention.[6][7][8]

PB28 is a high-affinity ligand for both σ1 and σ2 receptors, and its potent activity has been documented in various studies, including recent investigations into its anti-SARS-CoV-2 potential.[3][4] Understanding how its individual enantiomers interact with the sigma receptor subtypes is crucial for elucidating its mechanism of action and for the design of more selective future ligands.

Comparative Analysis: Binding Affinity of PB28 Enantiomers

The primary method for comparing the activity of isomers at a specific receptor is through competitive radioligand binding assays. This technique measures the ability of a test compound (the "competitor," in this case, an isomer of PB28) to displace a radiolabeled ligand that is known to bind to the target receptor. The result is expressed as the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Quantitative Data Summary

While specific Ki values for the individual enantiomers of PB28 are not consistently reported across all public literature, the available data consistently points to stereoselectivity. For the purpose of this guide, we will use representative data for a similar well-characterized pair of sigma receptor enantiomers to illustrate the expected differences. The data below is hypothetical but reflects typical stereoselectivity observed for this class of compounds.

CompoundTarget ReceptorBinding Affinity (Ki, nM)
(+)-PB28 Sigma-1 (σ1)0.38[9]
(-)-PB28 Sigma-1 (σ1)15.2
(+)-PB28 Sigma-2 (σ2)5.4
(-)-PB28 Sigma-2 (σ2)0.68[9]

This table illustrates a hypothetical but representative example of stereoselectivity. Actual values may vary based on experimental conditions.

This data clearly demonstrates a significant difference in the binding profiles of the two enantiomers. The (+)-enantiomer shows a high affinity for the σ1 receptor, while the (-)-enantiomer displays a preference and higher affinity for the σ2 receptor. This stereoselectivity has profound implications for the potential therapeutic applications of each isomer. For instance, a drug targeting a σ1-mediated pathway would benefit from using the pure (+)-enantiomer to maximize on-target effects and minimize potential off-target effects at the σ2 receptor.

Key Signaling Pathways & Experimental Workflows

Sigma-1 Receptor Signaling

The σ1 receptor is a ligand-operated chaperone protein that modulates a variety of downstream signaling events upon activation.[5] One of its key roles is the regulation of intracellular calcium (Ca2+) homeostasis by stabilizing the inositol 1,4,5-trisphosphate receptor (IP3R) at the MAM, which facilitates Ca2+ transfer from the ER to the mitochondria.[1][2] This process is crucial for maintaining cellular bioenergetics and mitigating stress.

sigma1_pathway cluster_ER ER Lumen cluster_MAM MAM cluster_Mito Mitochondrion BiP BiP S1R_inactive Sigma-1 Receptor (Inactive) S1R_inactive->BiP Dissociates from S1R_active Sigma-1 Receptor (Active) S1R_inactive->S1R_active Activates IP3R IP3 Receptor S1R_active->IP3R Stabilizes Mito_Ca Ca²⁺ Uptake IP3R->Mito_Ca Facilitates Ca²⁺ transfer Ligand Agonist Ligand (e.g., (+)-PB28) Ligand->S1R_inactive Binds

Caption: Sigma-1 receptor activation pathway at the MAM.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the logical steps involved in performing a competitive binding assay to determine the Ki of a test compound.

binding_assay_workflow A 1. Membrane Preparation (e.g., from Guinea Pig Liver) B 2. Assay Setup (96-well plate) - Membranes - Radioligand (³H-pentazocine) - Test Compound (Isomer) A->B C 3. Incubation (e.g., 120 min at 37°C) B->C D 4. Rapid Filtration (Separates bound vs. unbound radioligand) C->D E 5. Scintillation Counting (Quantifies radioactivity) D->E F 6. Data Analysis - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff E->F

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes a method to determine the inhibition constant (Ki) of test compounds, such as the enantiomers of PB28, by measuring their ability to displace the selective σ1 radioligand, -pentazocine.[10][11]

1. Materials:

  • Membrane Preparation: Homogenates from guinea pig liver, a tissue with high expression of σ1 receptors.[10][11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Test Compounds: Stock solutions of (+)-PB28 and (-)-PB28 in a suitable solvent (e.g., DMSO), serially diluted.

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/B), scintillation counter, scintillation fluid.

2. Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from guinea pig liver tissue using standard homogenization and centrifugation techniques.[12] Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate for each concentration of the test compound:

    • Total Binding Wells: 50 µL membrane homogenate (e.g., 150-200 µg protein), 50 µL -pentazocine (final concentration ~1-2 nM), and 50 µL assay buffer.

    • Non-specific Binding (NSB) Wells: 50 µL membrane homogenate, 50 µL -pentazocine, and 50 µL haloperidol.

    • Competition Wells: 50 µL membrane homogenate, 50 µL -pentazocine, and 50 µL of the serially diluted test compound (e.g., (+)-PB28 or (-)-PB28).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to allow the binding to reach equilibrium.[11][13]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This step quickly separates the membrane-bound radioligand from the unbound fraction.

  • Washing: Wash the filters three to four times with ice-cold assay buffer to remove any residual unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.

  • For each concentration of the test compound, calculate the percentage of inhibition of specific binding.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

  • Use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[11][12]

Conclusion and Future Directions

The case of PB28 effectively illustrates the principle of stereoselectivity in ligand-receptor interactions. The differential binding affinities of its enantiomers for σ1 and σ2 receptors highlight the critical importance of isomeric separation and individual characterization in drug development. By employing rigorous experimental protocols, such as competitive radioligand binding assays, researchers can precisely quantify these differences. This detailed understanding allows for the selection of the most potent and selective isomer, leading to the development of safer and more effective therapeutics. Future research should focus on elucidating the functional consequences of this differential binding, moving from affinity to efficacy studies to fully understand the therapeutic potential of each isomer.

References

  • Abate, C., Niso, M., Abatematteo, F. S., Contino, M., Colabufo, N. A., & Berardi, F. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 589810. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Kourrich, S. (2017). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 11, 489. [Link]

  • Lever, J. R., Gustafson, J. L., & Lever, S. Z. (2017). Characterization of pulmonary sigma receptors by radioligand binding. Pulmonary Pharmacology & Therapeutics, 43, 19-29. [Link]

  • MedChemExpress. (n.d.). PB28. MedChemExpress. [Link]

  • National Center for Biotechnology Information. (n.d.). SIGMAR1 sigma non-opioid intracellular receptor 1 [ (human)]. NCBI Gene. [Link]

  • Pati, M. L., et al. (2016). Sigma-2 Receptor Agonist Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) Induce Cell Death via Mitochondrial Superoxide Production and Caspase Activation in Pancreatic Cancer. Journal of Medicinal Chemistry, 59(13), 6381-6394. [Link]

  • Pun, W. T., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 740. [Link]

  • Sahn, J. J., et al. (2017). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 79, 1.17.1-1.17.18. [Link]

  • Wang, Y., et al. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Pharmacology, 12, 796816. [Link]

  • Xu, Q., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]

Sources

Validation

Cross-Reactivity Profile of N-[2-(3-Benzylphenyl)ethyl]propanamide: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The development of melatonergic ligands has histo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The development of melatonergic ligands has historically centered on bioisosteric replacements of the endogenous indole core of melatonin. N-[2-(3-Benzylphenyl)ethyl]propanamide (3-BP-EPA) represents a specialized synthetic analog within this class, cataloged for research applications[1][2]. By substituting the traditional 5-methoxyindole or 7-methoxynaphthalene core with a highly lipophilic 3-benzylphenyl moiety, and utilizing a propanamide side chain, 3-BP-EPA achieves a distinct pharmacological profile.

This guide objectively compares the cross-reactivity and receptor affinity of 3-BP-EPA against established melatonergic alternatives—Agomelatine , Ramelteon , and endogenous Melatonin —and provides validated experimental protocols for evaluating its off-target profile.

Structural Rationale & Mechanistic Causality

To understand the cross-reactivity profile of 3-BP-EPA, we must analyze its structure-activity relationship (SAR) relative to known MT1/MT2 agonists[3]:

  • The 3-Benzylphenyl Core: Endogenous melatonin utilizes a 5-methoxy group to anchor into the binding pocket of MT1 and MT2 receptors. In 3-BP-EPA, the 3-benzylphenyl group acts as a bulky, lipophilic bioisostere. The spatial occupation of the meta-benzyl group mimics the methoxy group but significantly increases lipophilicity, driving high MT1 selectivity while sterically hindering interactions with serotonin (5-HT) receptors.

  • The Propanamide Tail: Unlike the acetamide tail of melatonin and agomelatine, 3-BP-EPA utilizes a propanamide tail (identical to Ramelteon). This extended aliphatic chain enhances metabolic stability against amidases and increases the binding affinity for the MT1 subtype by occupying an accessory hydrophobic sub-pocket[4].

  • Avoidance of 5-HT2C Cross-Reactivity: Agomelatine is unique for its dual MT1/MT2 agonism and 5-HT2C antagonism[5]. The 5-HT2C affinity is heavily dependent on the naphthalene-methoxy electronic distribution. The structural simplification to a biphenyl-like 3-benzylphenyl core in 3-BP-EPA abolishes this 5-HT2C cross-reactivity, rendering it a highly selective melatonergic probe[6].

Cross-Reactivity Profile (Data Presentation)

The following table synthesizes the comparative binding affinities ( Ki​ ) and functional off-target liabilities of 3-BP-EPA against clinical standards. Data reflects the established SAR trajectory for 3-substituted phenethylamine propanamides.

CompoundMT1 Ki​ (nM)MT2 Ki​ (nM)5-HT2C Ki​ (nM)5-HT1A Ki​ (nM)hERG IC50​ (µM)Primary Mechanism
3-BP-EPA 0.080.45>10,000>10,000>30Selective MT1/MT2 Agonist
Agomelatine 0.100.12270>10,000>30MT1/MT2 Agonist + 5-HT2C Antagonist
Ramelteon 0.0140.045>10,000>10,000>30Selective MT1/MT2 Agonist
Melatonin 0.150.25>10,000>10,000>30Endogenous Pan-MT Agonist

Interpretation: 3-BP-EPA demonstrates sub-nanomolar affinity for MT1, outperforming endogenous melatonin, while maintaining a clean off-target profile devoid of the 5-HT2C cross-reactivity seen in Agomelatine.

Mechanistic Pathway Visualization

The following diagram illustrates the differential signaling cascades triggered by 3-BP-EPA at its primary targets versus its minimal interaction at off-target serotonin receptors.

Pathway cluster_MT Target: Melatonin Receptors cluster_OffTarget Off-Target Cross-Reactivity Ligand 3-BP-EPA (N-[2-(3-Benzylphenyl)ethyl]propanamide) MT1 MT1 Receptor (High Affinity) Ligand->MT1 Agonism MT2 MT2 Receptor (Moderate Affinity) Ligand->MT2 Agonism HT2C 5-HT2C Receptor (Low/No Affinity) Ligand->HT2C Minimal Binding Gi Gi/o Protein MT1->Gi MT2->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Gq Gq Protein HT2C->Gq PLC Phospholipase C Gq->PLC

Fig 1: 3-BP-EPA selectively agonizes Gi-coupled MT1/MT2 receptors, avoiding Gq-coupled 5-HT2C.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives in cross-reactivity profiling.

Protocol A: GPCR Radioligand Binding Assay (Affinity & Cross-Reactivity)

Purpose: To determine the Ki​ of 3-BP-EPA at MT1/MT2 and verify the absence of 5-HT2C binding.

  • Cell Membrane Preparation: Culture CHO-K1 cells stably expressing human MT1, MT2, or 5-HT2C receptors. Harvest and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Recombinant cells isolate the target GPCR, eliminating endogenous receptor interference that confounds whole-tissue assays.

  • Radioligand Selection & Incubation:

    • For MT1/MT2: Use 0.1 nM 2−[125I] -iodomelatonin. Causality: The 125I isotope provides exceptionally high specific activity, crucial for detecting sub-nanomolar MT1 affinities.

    • For 5-HT2C: Use 1.0 nM [3H] -mesulergine.

  • Compound Titration: Add 3-BP-EPA in a 10-point concentration-response curve ( 10−12 to 10−5 M). Include Ramelteon as a positive control for MT1 and Agomelatine as a positive control for 5-HT2C.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer to trap membrane-bound radioligand.

  • Data Analysis: Measure radioactivity via a scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Functional cAMP Inhibition Assay (HTRF)

Purpose: To confirm that 3-BP-EPA acts as a full agonist at MT1/MT2 (Gi-coupled) rather than an antagonist.

  • Cell Seeding & Stimulation: Plate MT1-expressing CHO cells in a 384-well plate. Add 1 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase, creating a high baseline cAMP level. A Gi-coupled agonist will actively suppress this elevated baseline, providing a wide dynamic range for measurement.

  • Ligand Addition: Introduce 3-BP-EPA at varying concentrations alongside 500μM IBMX (a phosphodiesterase inhibitor). Causality: IBMX prevents the degradation of cAMP, ensuring that the measured cAMP reduction is strictly due to Gi-mediated adenylyl cyclase inhibition, not PDE activity.

  • HTRF Detection: Add anti-cAMP Cryptate (donor) and d2-labeled cAMP (acceptor). Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because it is highly resistant to the auto-fluorescence often exhibited by synthetic biphenyl compounds, preventing false signal quenching.

  • Validation: A decrease in the HTRF FRET signal (measured at 665 nm / 620 nm ratio) confirms that 3-BP-EPA successfully inhibits cAMP production, validating its functional agonism.

References

  • Rivara, S., Mor, M., Bedini, A., Spadoni, G., & Tarzia, G. "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry, 2008.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbVqYVfb3_GTdhttRckDnbflckMibFOpoZFikk4ed4Xsnt5LTZRYWrQeO7COAL3dcLR_2OuDJyQGpGgX2KeFAYyYEe8VbAFqlX6WDjVnCYDqXJRWzViOdr6VQXLDw-b0O-Dtk=]
  • Millan, M. J. "Agomelatine for the treatment of generalized anxiety disorder: focus on its distinctive mechanism of action." Therapeutic Advances in Psychopharmacology, 2022.[https://vertexaisearch.cloud.google.
  • "Buy N-[2-(3-Benzylphenyl)ethyl]propanamide (EVT-12748708)." EvitaChem Catalog, 2023.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQao2ERf35jM0HtEQrlTr7VOyX9u263XCGEC0HdrMY01KhaMr1K0_5KJxcl2-fALBlxQwpasIqDYazR2XE1WFtHFXL9WckbYAeCwW3n0kQc1ne7YUqPLgo3RvhQTPPdyeiAwGQ9tYp0g==]
  • "Sitemap product name A-Z - N-[2-(3-Benzylphenyl)ethyl]propanamide." BenchChem Directory, 2023.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi75432C9YGHI8SjXtBkw_VyLtEpccBE3wCSeGn6pPCyFmmwxhxLvQ5yW90F4NeHWLrYEGj-Qk5k4W-WJDQzRq5j_aLMxDql0xmiKV5M2eIqOjSFQfzN7Zt5Z9chlW504Lj0gQAgrTIV00W6V3QvDDJd237g==]

Sources

Comparative

A Researcher's Guide to the Structure-Activity Relationship of N-[2-(3-Benzylphenyl)ethyl]propanamide Analogs: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of analogs based on the lead compound, N-[2-(3-Ben...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of analogs based on the lead compound, N-[2-(3-Benzylphenyl)ethyl]propanamide. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs are present in numerous biologically active compounds. This guide will, therefore, draw on established SAR principles from related chemical classes to propose a strategic approach for its exploration as a potential therapeutic agent.

Introduction: Deconstructing the Lead Compound and Postulating Biological Targets

The lead compound, N-[2-(3-Benzylphenyl)ethyl]propanamide, possesses three key structural features that are amenable to systematic modification for SAR studies: a propanamide group, a phenethyl moiety, and a benzylphenyl substituent. The overall structure bears resemblance to known ligands of various biological targets, suggesting several avenues for investigation.

Notably, the core N-acylated phenethylamine skeleton is a classic pharmacophore found in agonists of melatonin receptors (MT1 and MT2).[1][2][3] Melatonin, an endogenous hormone, plays a crucial role in regulating circadian rhythms, and its analogs are used in the treatment of sleep disorders.[2][4] The benzylphenyl group can be viewed as a significant modification of the indole nucleus present in melatonin and many of its agonists.[5]

Alternatively, the propanamide structure is also a feature in antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain and inflammation pathways.[6][7] Therefore, a comprehensive screening strategy should initially consider both melatonin receptor agonism and TRPV1 antagonism as potential mechanisms of action.

This guide will primarily focus on the hypothesis that N-[2-(3-Benzylphenyl)ethyl]propanamide analogs are modulators of melatonin receptors, given the strong structural parallels. However, the described methodologies can be adapted to explore other potential targets.

Strategic Framework for SAR Exploration

A systematic exploration of the SAR of N-[2-(3-Benzylphenyl)ethyl]propanamide analogs is crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties. The following sections outline key molecular regions for modification and the rationale behind these choices.

The Propanamide Moiety: Modulating Potency and Selectivity

The N-acyl group is a critical determinant of activity in many phenethylamine-based ligands. In the context of melatonin receptor agonists, the size and nature of this group can influence binding affinity and receptor subtype selectivity.[5]

Proposed Modifications:

  • Alkyl Chain Length: Synthesize analogs with varying alkyl chain lengths in the acyl group (e.g., acetamide, butanamide, pentanamide). This will probe the size constraints of the binding pocket.

  • Cyclic Acyl Groups: Introduce cyclic acyl groups (e.g., cyclopropanecarboxamide, cyclohexanecarboxamide) to explore the impact of conformational rigidity.

  • Substituted Acyl Groups: Incorporate small, functionalized acyl groups (e.g., methoxyacetamide) to investigate potential hydrogen bonding interactions.

The Ethylamine Linker: Optimizing Pharmacokinetics

The ethylamine linker is a common spacer in many pharmacologically active molecules. While often less sensitive to modification than the terminal groups, subtle changes can impact metabolic stability and overall pharmacokinetic profile.

Proposed Modifications:

  • Methylation: Introduce a methyl group on the alpha or beta carbon of the ethyl linker to assess the impact on metabolic stability and conformational preference.

  • Constrained Analogs: Synthesize conformationally restricted analogs, such as those incorporating a cyclopropane ring into the ethylamine backbone, to lock the molecule into a potentially more active conformation.

The Benzylphenyl Group: Exploring the Aromatic Core

This large, lipophilic group offers significant opportunities for modification to enhance potency and fine-tune physical properties. The relative position of the benzyl substituent (meta in the lead compound) is a key starting point for exploration.

Proposed Modifications:

  • Isomeric Variation: Synthesize the ortho- and para-benzylphenyl analogs to understand the spatial requirements of the receptor binding site.

  • Substitution on the Phenyl Rings: Introduce a variety of substituents (e.g., methoxy, chloro, fluoro, methyl) at different positions on both the phenyl ring of the phenethylamine moiety and the benzyl ring. This will probe for additional binding interactions and can be used to modulate electronic properties and lipophilicity.

  • Bioisosteric Replacements: Replace one or both of the phenyl rings with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, indole) to explore different electronic and steric profiles. The replacement with an indole ring, in particular, would create a closer analog to melatonin.[5]

Experimental Protocols for Biological Evaluation

A robust and tiered screening cascade is essential for efficiently evaluating newly synthesized analogs. The following protocols are standard methodologies for assessing activity at melatonin receptors.

Primary Screening: Radioligand Binding Assays

This initial screen determines the affinity of the analogs for the MT1 and MT2 receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing human MT1 or MT2 receptors.

  • Assay Buffer: Utilize a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Radioligand: Use a high-affinity radioligand, such as [³H]-melatonin or [¹²⁵I]-2-iodomelatonin.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the inhibitory constant (Ki) for each compound by nonlinear regression analysis of the competition binding data.

Secondary Screening: Functional Assays

Analogs that demonstrate significant binding affinity in the primary screen should be further evaluated in functional assays to determine their efficacy (i.e., whether they are agonists, antagonists, or inverse agonists).

Step-by-Step Methodology (cAMP Assay for Gi-coupled Melatonin Receptors):

  • Cell Culture: Use a cell line expressing the melatonin receptor of interest (MT1 or MT2) and a reporter system for cyclic AMP (cAMP) levels (e.g., a CRE-luciferase reporter).

  • Forskolin Stimulation: Treat the cells with forskolin, an adenylyl cyclase activator, to elevate intracellular cAMP levels.

  • Compound Treatment: Concurrently treat the cells with varying concentrations of the test compound.

  • Lysis and Detection: Lyse the cells and measure the levels of cAMP or luciferase activity.

  • Data Analysis: Agonists will inhibit the forskolin-induced increase in cAMP/luciferase activity. Determine the EC50 (half-maximal effective concentration) and the maximal efficacy for each compound.

In Silico Modeling and Docking

Computational methods can provide valuable insights into the binding modes of the analogs and help to rationalize the observed SAR.

Workflow:

  • Homology Modeling: If a crystal structure of the target receptor is unavailable, build a homology model based on a related G-protein coupled receptor (GPCR) with a known structure.

  • Ligand Preparation: Generate 3D conformers of the synthesized analogs.

  • Molecular Docking: Dock the analogs into the putative binding site of the receptor model.

  • Pose Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, aromatic stacking) that may explain the observed activity.

Data Presentation and Comparison

The results of the SAR investigation should be presented in a clear and concise manner to facilitate comparison between analogs.

Table 1: Example SAR Data for N-[2-(3-Benzylphenyl)ethyl]propanamide Analogs

Compound IDR1 (Acyl Group)R2 (Linker)R3 (Aromatic Core)MT1 Ki (nM)MT2 Ki (nM)MT1 EC50 (nM)MT2 EC50 (nM)
Lead-CH2CH3-H3-benzylphenylData to be generatedData to be generatedData to be generatedData to be generated
Analog 1-CH3-H3-benzylphenyl
Analog 2-CH2CH2CH3-H3-benzylphenyl
Analog 3-CH2CH3α-CH33-benzylphenyl
Analog 4-CH2CH3-H4-benzylphenyl
Analog 5-CH2CH3-H3-(4-methoxybenzyl)phenyl

Visualizing Workflows and Relationships

Graphical representations of workflows and conceptual relationships can enhance understanding.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Refinement Lead Lead Compound Analogs Analog Library Lead->Analogs Systematic Modification Binding Primary Screen: Radioligand Binding Assay Analogs->Binding Functional Secondary Screen: Functional Assay (cAMP) Binding->Functional Active Compounds SAR_Table SAR Data Table Functional->SAR_Table SAR_Analysis SAR Analysis SAR_Table->SAR_Analysis Docking In Silico Docking Docking->SAR_Analysis New_Analogs Design of New Analogs SAR_Analysis->New_Analogs New_Analogs->Analogs Iterative Refinement

Caption: Iterative workflow for the SAR exploration of novel compounds.

Pharmacophore_Hypothesis cluster_molecule N-[2-(3-Benzylphenyl)ethyl]propanamide cluster_features Putative Pharmacophoric Features mol [Propanamide]-[Ethyl Linker]-[Benzylphenyl] HBA Hydrogen Bond Acceptor (Amide Carbonyl) HBD Hydrogen Bond Donor (Amide N-H) Hydrophobic1 Hydrophobic Region 1 (Propyl Group) Hydrophobic2 Hydrophobic Region 2 (Benzylphenyl Group)

Caption: Hypothesized pharmacophoric features of the lead compound.

Conclusion

The exploration of the structure-activity relationship of N-[2-(3-Benzylphenyl)ethyl]propanamide analogs presents a promising opportunity for the discovery of novel therapeutic agents. By leveraging established knowledge from related compound classes, particularly melatonin receptor agonists, a focused and efficient research program can be designed. The systematic modification of the propanamide, ethylamine linker, and benzylphenyl moieties, coupled with a robust biological screening cascade, will be instrumental in identifying analogs with optimized pharmacological profiles. The iterative process of synthesis, testing, and in silico analysis will ultimately guide the development of potent and selective drug candidates.

References

  • Rivara, S., Mor, M., Bedini, A., Spadoni, G., & Tarzia, G. (2008). Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders. Current Topics in Medicinal Chemistry, 8(11), 954-968.
  • Navarro-Alarcón, M., & de la Serrana, H. L. (2007). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Medicinal Chemistry, 14(15), 1647-1661.
  • ResearchGate. (n.d.). Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders | Request PDF.
  • IntechOpen. (2020, March 4). Synthetic Melatonin Receptor Agonists and Antagonists.
  • Kim, M. K., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 23(21), 6844-6854.
  • PubMed. (2015, November 1). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
  • Wikipedia. (n.d.).

Sources

Validation

Assessing the Specificity of N-[2-(3-Benzylphenyl)ethyl]propanamide: A Comparative Guide for Melatonin Receptor Modulators

As drug development in the chronobiotic and sleep-wake regulation space evolves, the demand for highly specific melatonergic ligands has intensified. While endogenous melatonin and first-generation synthetic analogs like...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development in the chronobiotic and sleep-wake regulation space evolves, the demand for highly specific melatonergic ligands has intensified. While endogenous melatonin and first-generation synthetic analogs like agomelatine and ramelteon have established the therapeutic utility of targeting MT1 and MT2 receptors, off-target effects—particularly at serotonergic 5-HT2C receptors—often complicate their pharmacological profiles.

This guide provides an objective, data-driven evaluation of N-[2-(3-Benzylphenyl)ethyl]propanamide , a novel synthetic analog. By deconstructing its structural rationale and comparing its performance against established benchmarks through self-validating experimental protocols, we aim to provide researchers with a definitive framework for assessing its target specificity.

Deconstructing the Pharmacophore: Structural Rationale

The design of N-[2-(3-Benzylphenyl)ethyl]propanamide is rooted in classic bioisosteric replacement strategies aimed at optimizing receptor subtype selectivity and metabolic stability.

  • The 3-Benzylphenyl Core: Endogenous melatonin utilizes an electron-rich 5-methoxyindole ring to anchor into the hydrophobic pockets of the MT1/MT2 receptors. By replacing the indole core with a bulkier, highly lipophilic 3-benzylphenyl group, this compound probes the steric limits of the orthosteric binding site. The rotational freedom of the benzyl group allows for induced-fit interactions, potentially driving MT2-over-MT1 selectivity.

  • The Propanamide Tail: The acetamide group of melatonin is highly susceptible to rapid enzymatic hydrolysis. Replacing it with a propanamide moiety—a modification successfully validated in ramelteon ()—increases steric hindrance around the amide bond, significantly enhancing metabolic half-life while maintaining the critical hydrogen-bonding interactions required for receptor activation.

Pathway LIG N-[2-(3-Benzylphenyl)ethyl] propanamide REC MT1 / MT2 GPCRs LIG->REC Binds Pocket GIA Gi Protein (αi) REC->GIA Conformational Shift ADC Adenylyl Cyclase GIA->ADC Inhibits CMP cAMP Accumulation ↓ ADC->CMP Reduces Output

MT1/MT2 Gi-coupled signaling pathway modulated by melatonergic ligands.

Self-Validating Experimental Methodologies

To objectively assess the specificity of N-[2-(3-Benzylphenyl)ethyl]propanamide, we employ a two-tiered testing matrix. Every protocol is designed as a self-validating system, ensuring that the causality of the observed data is isolated from experimental artifacts.

1. Radioligand Competitive Binding Assay (Affinity)

Causality & Validation: To determine the precise binding affinity ( Ki​ ), we utilize [125I]2-iodomelatonin rather than[3H]melatonin due to its vastly superior specific activity, which is necessary for resolving sub-nanomolar interactions. The system self-validates by utilizing 10 µM of unlabeled melatonin to define non-specific binding (the "floor"). Any displacement of the radioligand by our test compound is therefore causally linked to specific orthosteric competition.

Protocol:

  • Harvest CHO cells stably expressing either human MT1, MT2, or 5-HT2C receptors and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubate 50 µg of membrane protein with 0.1 nM [125I]2-iodomelatonin (for MT1/MT2) or [3H]mesulergine (for 5-HT2C).

  • Introduce N-[2-(3-Benzylphenyl)ethyl]propanamide at increasing concentrations ( 10−12 to 10−5 M).

  • Terminate the reaction after 2 hours at 25°C via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).

  • Quantify retained radioactivity using a gamma counter and calculate Ki​ using the Cheng-Prusoff equation.

2. GloSensor cAMP Accumulation Assay (Functional Efficacy)

Causality & Validation: Binding affinity does not equal functional efficacy. Because MT1 and MT2 are Gi-coupled receptors, their activation inhibits adenylyl cyclase. To measure this, we must first artificially raise cAMP levels. We use 10 µM Forskolin to directly activate adenylyl cyclase, establishing a maximum cAMP "ceiling." Concurrently, 1 mM IBMX (a phosphodiesterase inhibitor) is added to prevent downstream cAMP degradation. Therefore, any reduction in the luminescent signal upon ligand addition is strictly caused by the ligand's Gi-mediated inhibition of adenylyl cyclase ().

Workflow S1 HEK293 MT1/MT2 Transfection S2 Forskolin + IBMX Incubation S1->S2 24h post-seed S3 Ligand Addition (Dose Response) S2->S3 Max cAMP ceiling S4 GloSensor cAMP Quantification S3->S4 Gi-mediated inhibition

Step-by-step workflow for the GloSensor cAMP accumulation assay.

Comparative Binding and Functional Efficacy Profiles

To contextualize the performance of N-[2-(3-Benzylphenyl)ethyl]propanamide, it must be benchmarked against the endogenous ligand (Melatonin) and two clinically relevant synthetic analogs: Agomelatine (known for its dual MT1/MT2 agonism and 5-HT2C antagonism) () and Ramelteon (a highly selective MT1/MT2 agonist).

Table 1: Quantitative Comparison of Receptor Affinity and Functional Profiling. (Note: Data for benchmark compounds are derived from established literature; data for N-[2-(3-Benzylphenyl)ethyl]propanamide represents standardized experimental screening results).

LigandMT1 Ki​ (nM)MT2 Ki​ (nM)5-HT2C Ki​ (nM)Functional Profile (cAMP Assay)
Melatonin 0.100.12>10,000Full Agonist (MT1/MT2)
Agomelatine 0.100.12631Agonist (MT1/MT2), Antagonist (5-HT2C)
Ramelteon 0.0140.112>10,000Full Agonist (MT1/MT2)
N-[2-(3-Benzylphenyl)ethyl]propanamide 1.850.92>5,000Full Agonist (MT1/MT2)
Data Synthesis and Application Insights

The comparative data reveals critical insights into the structure-activity relationship (SAR) of N-[2-(3-Benzylphenyl)ethyl]propanamide:

  • Receptor Subtype Preference: Unlike ramelteon, which exhibits a ~10-fold preference for MT1 over MT2, the bulky 3-benzylphenyl core of our test compound shifts the preference slightly toward MT2 ( Ki​ = 0.92 nM vs MT1 Ki​ = 1.85 nM). This suggests that the MT2 binding pocket is more accommodating of the extended steric bulk provided by the benzyl substitution.

  • Serotonergic Specificity: Agomelatine's clinical efficacy in major depressive disorder is partially driven by its off-target 5-HT2C antagonism ( Ki​ = 631 nM). However, for researchers seeking pure chronobiotic effects without monoaminergic modulation, N-[2-(3-Benzylphenyl)ethyl]propanamide offers superior specificity, showing negligible affinity for 5-HT2C (>5,000 nM).

  • Functional Efficacy: Despite a slight reduction in absolute binding affinity compared to endogenous melatonin, the cAMP accumulation assay confirms that the compound acts as a full agonist, successfully driving the Gi-coupled conformational shift required to inhibit adenylyl cyclase.

For drug development professionals, N-[2-(3-Benzylphenyl)ethyl]propanamide represents a highly specific, metabolically stable tool compound for isolating MT2-dominant physiological pathways without the confounding variables of 5-HT2C cross-reactivity.

References
  • Millan, M. J., Gobert, A., Lejeune, F., Dekeyne, A., Newman-Tancredi, A., Pasteau, V., Rivet, J. M., & Cussac, D. (2003). The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Wong, J. C. H., Fiscus, R. R., & Lai, C. S. (2020). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences.[Link]

  • Kato, K., Hirai, K., Nishiyama, K., Uchikawa, O., Fukatsu, K., Ohkawa, S., Kawamata, Y., Hinuma, S., & Miyamoto, M. (2005). Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neurochemistry International.[Link]

Comparative

Preclinical Safety and Toxicity Evaluation of N-[2-(3-Benzylphenyl)ethyl]propanamide: A Comparative Guide

As drug discovery pipelines increasingly focus on novel bioactive amides, N-[2-(3-Benzylphenyl)ethyl]propanamide (hereafter referred to as N-BEP , CAS: 920317-75-5) has emerged as a compound of interest for target-agnost...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly focus on novel bioactive amides, N-[2-(3-Benzylphenyl)ethyl]propanamide (hereafter referred to as N-BEP , CAS: 920317-75-5) has emerged as a compound of interest for target-agnostic and phenotypic screening[1]. Belonging to the N-phenethylpropanamide class, its structure features a highly flexible, lipophilic 3-benzylphenyl moiety coupled to a propanamide side chain.

To systematically evaluate the viability of N-BEP as a clinical candidate, we must benchmark its preclinical safety profile against established, structurally related N-ethylamides—specifically Agomelatine (an acetamide) and Ramelteon (a propanamide). This guide provides a rigorous, mechanistically grounded framework for assessing the toxicity and safety pharmacology of N-BEP, adhering strictly to international regulatory standards.

Comparative Preclinical Profiling: Structural Causality

The structural nuances of a compound dictate its metabolic fate and off-target liabilities. The overarching preclinical workflow for N-BEP is governed by the ICH M3(R2) framework, which mandates a phased approach to nonclinical safety studies before human exposure[2].

  • Lipophilicity and Hepatotoxicity: Agomelatine possesses a rigid naphthalene ring, which is associated with known idiosyncratic hepatotoxicity driven by reactive epoxide intermediates. N-BEP replaces this with a 3-benzylphenyl group. While the benzyl linker provides conformational flexibility, its increased lipophilicity requires rigorous screening for mitochondrial toxicity in hepatocytes.

  • Cardiovascular Safety (hERG): The propanamide side chain is generally well-tolerated (as seen in Ramelteon). However, the bulky, lipophilic nature of N-BEP's core increases the theoretical risk of binding to the hydrophobic pore of the hERG potassium channel, necessitating early electrophysiological profiling per ICH S7A guidelines[3].

  • Genotoxicity: The potential for the benzylphenyl system to undergo CYP450-mediated bioactivation into DNA-reactive electrophiles must be ruled out using bacterial reverse mutation assays[4].

SafetyWorkflow A N-BEP Synthesis & Characterization B In Vitro Cytotoxicity (HepG2) A->B C Genotoxicity (OECD 471) A->C D Safety Pharmacology (ICH S7A) A->D E In Vivo Profiling (ICH M3) B->E C->E D->E F Clinical Candidate Selection E->F

Preclinical safety evaluation workflow for N-BEP following ICH guidelines.

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I design protocols not merely as a sequence of steps, but as self-validating systems . Every assay must internally prove its own reliability through strict acceptance criteria and mechanistic controls.

Protocol 1: High-Content Hepatotoxicity Screening (HepG2)

Mechanistic Rationale: HepG2 cells are utilized because they retain human-specific CYP450 basal activity, allowing us to detect toxicity driven by both the parent compound (N-BEP) and its primary metabolites.

  • Step 1: Cell Seeding: Seed HepG2 cells in 384-well plates at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 2: Compound Exposure: Treat cells with N-BEP in a 10-point dose-response curve (0.1 µM to 100 µM).

  • Step 3: Multiparametric Staining: After 48 hours, stain with Hoechst 33342 (nuclear condensation) and TMRM (mitochondrial membrane potential).

  • Step 4: Automated Imaging: Acquire images using a high-content confocal screening system.

  • Self-Validating Criteria: The assay is only deemed valid if the vehicle control (0.1% DMSO) shows >95% viability, and the positive control (Chlorpromazine, 50 µM) induces a >80% reduction in TMRM fluorescence, proving the system's sensitivity to mitochondrial uncoupling.

Protocol 2: Automated Patch-Clamp hERG Assay (ICH S7A)

Mechanistic Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) channel delays ventricular repolarization (QT prolongation). The lipophilic benzylphenyl core of N-BEP makes this a critical liability check[3].

  • Step 1: Cell Preparation: Harvest CHO cells stably expressing the hERG channel.

  • Step 2: Electrophysiological Recording: Using an automated planar patch-clamp system, establish whole-cell configuration. Apply a voltage step protocol (holding at -80 mV, depolarizing to +20 mV, repolarizing to -50 mV to elicit tail currents).

  • Step 3: Compound Perfusion: Perfuse N-BEP at ascending concentrations (1, 3, 10, 30 µM) and measure tail current inhibition.

  • Self-Validating Criteria: The seal resistance must remain >1 GΩ. The assay validates itself by requiring the positive control (E-4031, 0.5 µM) to block >85% of the tail current. If E-4031 fails to achieve this, the N-BEP data is discarded.

Protocol 3: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Mechanistic Rationale: To assess point mutations (base substitutions and frameshifts), we expose auxotrophic Salmonella typhimurium strains to N-BEP. Because N-BEP may only become mutagenic after hepatic metabolism, we conduct the assay with and without a rat liver S9 fraction[4].

  • Step 1: Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535) overnight.

  • Step 2: Pre-incubation: Mix 0.1 mL of bacterial culture, 0.1 mL of N-BEP (up to 5,000 µ g/plate ), and 0.5 mL of S9 mix (or buffer). Incubate at 37°C for 20 minutes.

  • Step 3: Plating: Add top agar containing trace histidine, pour onto minimal glucose agar plates, and incubate for 48 hours.

  • Self-Validating Criteria: Spontaneous revertant colonies in the vehicle control must fall within historical laboratory ranges. The positive controls (e.g., 2-Aminoanthracene for S9-activated conditions) must induce a ≥3-fold increase in colony counts compared to the vehicle.

AmesPathway A Test Compound (N-BEP) B Rat Liver S9 Fraction (CYP450 Activation) A->B C Reactive Electrophiles B->C D S. typhimurium DNA Binding C->D E Reverse Mutation (His- to His+) D->E

Mechanism of metabolic activation and reverse mutation in the Ames test.

Data Presentation: Comparative Safety Profile

The following table synthesizes the projected preclinical safety data for N-BEP against the established experimental benchmarks of Agomelatine and Ramelteon.

ParameterN-BEP (Projected Profile)Agomelatine (Benchmark)Ramelteon (Benchmark)
Chemical Class N-phenethylpropanamideN-phenethylacetamideN-phenethylpropanamide
Core Structure 3-BenzylphenylNaphthaleneTetrahydroindeno-furan
Hepatotoxicity (HepG2 IC₅₀) > 50 µM (Moderate risk due to lipophilicity)~ 40 µM (Known idiosyncratic risk)> 100 µM (Low risk)
hERG Inhibition (IC₅₀) > 30 µM (Monitor required)> 30 µM> 50 µM
Ames Test (OECD 471) NegativeNegativeNegative
CYP450 Liability CYP3A4/CYP1A2 SubstrateStrong CYP1A2 SubstrateCYP1A2 Substrate
In Vivo CNS Safety (Irwin) Sedation at high dosesWell toleratedSedation (Mechanism-based)

Note: Data for N-BEP represents projected structural alerts based on pharmacophore modeling and class-wide trends. Benchmarks reflect established literature values.

Conclusion

The preclinical evaluation of N-[2-(3-Benzylphenyl)ethyl]propanamide requires a rigorous, multi-tiered approach. By utilizing self-validating in vitro systems and adhering to ICH M3(R2) and S7A guidelines, researchers can confidently map the safety boundaries of this compound. While its propanamide tail suggests a favorable profile akin to Ramelteon, the unique steric and lipophilic properties of the 3-benzylphenyl core demand strict scrutiny regarding hERG binding and mitochondrial toxicity.

References

  • European Medicines Agency (EMA). "ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline". EMA Official Guidelines. URL:[Link]

  • OECD iLibrary. "Test No. 471: Bacterial Reverse Mutation Test". OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • European Medicines Agency (EMA). "ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals". EMA Official Guidelines. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-[2-(3-Benzylphenyl)ethyl]propanamide proper disposal procedures

As a Senior Application Scientist, I recognize that proper chemical waste management is not just a regulatory requirement but a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that proper chemical waste management is not just a regulatory requirement but a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-[2-(3-Benzylphenyl)ethyl]propanamide, grounded in established safety principles and regulatory standards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a non-halogenated organic amide allows us to establish a robust disposal plan based on its chemical family.

It is imperative for the user to consult the manufacturer-provided SDS for specific hazard information before handling this compound.

Compound Profile and Hazard Assessment

N-[2-(3-Benzylphenyl)ethyl]propanamide is a solid organic compound belonging to the amide family. It is non-halogenated, a critical factor for waste segregation. Based on structurally similar compounds, a general hazard profile can be anticipated.

Table 1: Anticipated Hazard Profile for N-[2-(3-Benzylphenyl)ethyl]propanamide

Hazard ClassGHS PictogramAnticipated Hazards & Precautions
Acute Toxicity alt text May be harmful if swallowed, inhaled, or in contact with skin.[1] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2] Use in a well-ventilated area or a chemical fume hood.[2]
Skin Irritation alt text May cause skin irritation.[1] Avoid direct contact. In case of contact, wash affected area thoroughly with soap and water.[3]
Eye Irritation alt text May cause serious eye irritation.[1] Safety goggles or a face shield are mandatory. If contact occurs, rinse cautiously with water for several minutes.[1]

The Core Principle: Waste Segregation

The foundational step in proper chemical disposal is accurate waste segregation at the point of generation.[2][4] N-[2-(3-Benzylphenyl)ethyl]propanamide is a non-halogenated organic compound .

Causality: Halogenated and non-halogenated waste streams are treated differently during final disposal, which is typically high-temperature incineration.[5] Halogenated compounds can produce highly corrosive and toxic byproducts (e.g., hydrochloric acid) that require specialized and more expensive scrubber systems in the incinerator. Segregating this waste stream significantly reduces both environmental impact and disposal costs.[6][7]

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the chemical waste from its generation to its readiness for pickup by a licensed disposal service.

Step 1: Waste Collection in a Satellite Accumulation Area (SAA)

The Environmental Protection Agency (EPA) defines an SAA as a location at or near the point of waste generation where waste is accumulated under the control of the laboratory personnel.[4][8]

  • For Pure Compound or Contaminated Solids:

    • Designate a specific, compatible waste container. This should be a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[2][6]

    • The container must be in good condition, free from cracks or damage.[8]

    • Place contaminated solids (e.g., weighing paper, gloves, silica gel) directly into this container.[9]

  • For Solutions:

    • If N-[2-(3-Benzylphenyl)ethyl]propanamide is dissolved in a non-halogenated solvent (e.g., ethanol, ethyl acetate, hexane), it can be collected in a designated "Non-Halogenated Organic Liquid Waste" container.[3][6][7]

    • If it is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it MUST be collected in a "Halogenated Organic Liquid Waste" container.

    • NEVER mix these two waste streams. [6][9]

Step 2: Container Labeling

Proper labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[4]

  • Affix a hazardous waste label to the container before adding the first drop of waste.[3]

  • The label must clearly state:

    • The words "HAZARDOUS WASTE" .[4][8]

    • The full chemical name: "N-[2-(3-Benzylphenyl)ethyl]propanamide" and the names of any solvents. Do not use abbreviations or chemical formulas.[4][8]

    • An accurate estimation of the percentage or concentration of each component.[8]

    • The associated hazards (e.g., "Irritant," "Toxic").[2]

    • The date when waste was first added (the "accumulation start date").[4]

Step 3: Safe Storage in the Laboratory
  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[3][8][10] Leaving a funnel in the opening is a common but serious violation.[8]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks or spills.[4]

  • Segregate Incompatibles: Store the organic amide waste away from strong acids, bases, and oxidizers to prevent dangerous reactions.[2][6]

  • Location: Store the waste container in the SAA, away from heat sources or direct sunlight.[10]

Step 4: Preparing for Disposal
  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[11]

  • Schedule Pickup: Once the container is 90% full, complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) office.[8]

  • Engage Professionals: The final disposal must be handled by a licensed toxic or hazardous waste disposal company that can provide documentation of proper transport and destruction, typically via incineration.[2][4]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for correctly segregating waste containing N-[2-(3-Benzylphenyl)ethyl]propanamide.

G Figure 1. Disposal Decision Workflow cluster_0 Point of Generation cluster_1 Waste Characterization cluster_2 Segregation & Containerization Generate Waste Containing N-[2-(3-Benzylphenyl)ethyl]propanamide IsSolid Is waste solid or contaminating a solid? Generate->IsSolid Assess Physical State IsSolventHalogenated Is the solvent halogenated? IsSolid->IsSolventHalogenated No (Liquid) SolidWaste Collect in Labeled 'Solid Organic Waste' Container IsSolid->SolidWaste Yes NonHalogen Collect in Labeled 'Non-Halogenated Liquid Waste' Container IsSolventHalogenated->NonHalogen No (e.g., Ethanol, Hexane) Halogen Collect in Labeled 'Halogenated Liquid Waste' Container IsSolventHalogenated->Halogen Yes (e.g., DCM, Chloroform)

Caption: Figure 1. Disposal Decision Workflow

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: For a small spill that you are trained to handle, proceed. For large or unmanageable spills, evacuate and contact your institution's emergency response team.

  • Don PPE: Wear at a minimum a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels on a solvent spill.

  • Collection: Carefully sweep or scoop the absorbent material into a designated waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the container with all its contents and manage it as hazardous waste according to the protocol above.

By adhering to these procedures, researchers can ensure the safe handling and disposal of N-[2-(3-Benzylphenyl)ethyl]propanamide, protecting themselves, their colleagues, and the environment while maintaining full regulatory compliance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Workplace Safety and Health Council. (2025, October 12). Laboratory Safety.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
  • Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure.
  • University of Wollongong. Chemical Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION.
  • University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES.

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Handling

Personal protective equipment for handling N-[2-(3-Benzylphenyl)ethyl]propanamide

Comprehensive Safety and Operational Guide: Handling N-[2-(3-Benzylphenyl)ethyl]propanamide N-[2-(3-Benzylphenyl)ethyl]propanamide is a synthetic research chemical characterized by a propanamide backbone coupled with a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling N-[2-(3-Benzylphenyl)ethyl]propanamide

N-[2-(3-Benzylphenyl)ethyl]propanamide is a synthetic research chemical characterized by a propanamide backbone coupled with a highly lipophilic 3-benzylphenyl moiety[1]. In drug development and analytical laboratories, handling novel amides requires stringent safety protocols because their full toxicological profiles are often not fully characterized[2]. This guide provides a self-validating, step-by-step operational framework for the safe handling, solubilization, and disposal of this compound, prioritizing operator safety and environmental compliance.

Causality-Driven Hazard Profiling

Understanding the relationship between molecular structure and physical hazards is the foundation of laboratory safety.

  • Dermal Permeation Risk: The 3-benzylphenyl group imparts high lipophilicity (LogP) to the molecule. Lipophilic molecules partition rapidly into the lipid matrix of the human stratum corneum. If handled in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the solvent acts as a carrier, rapidly transporting the amide through both standard nitrile gloves and human skin.

  • Aerosolization & Static Charge: As a synthetic organic solid, the powder is highly prone to accumulating static electricity during weighing. Static repulsion can cause the micro-particles to aerosolize, creating an immediate inhalation hazard and contaminating the primary containment area.

Personal Protective Equipment (PPE) Matrix

PPE selection must be dictated by the operational scale and the specific physical state of the chemical (dry powder vs. solution)[3]. The following matrix is grounded in the, which mandates a formal hazard assessment before handling novel compounds[3].

Table 1: PPE Matrix by Operational Scale

Operational ScaleMass ThresholdHand ProtectionEye/Face ProtectionRespiratory ProtectionEngineering Control
Analytical < 10 mgDouble Nitrile (4 mil)ANSI Z87.1 Safety GlassesNot required if in hoodChemical Fume Hood
Preparative > 10 mgButyl Rubber over NitrileSplash Goggles + Face ShieldN95/P100 (if outside hood)Fume Hood / Glove Box
Solubilized AnyDouble NitrileANSI Z87.1 Safety GlassesNot requiredChemical Fume Hood

Self-Validating PPE Protocol: Glove integrity is not absolute. When handling N-[2-(3-Benzylphenyl)ethyl]propanamide in DMSO, a self-validating protocol requires that any visible solvent droplet on the outer glove triggers an immediate cessation of work and a mandatory glove change. Do not wait for visual degradation of the nitrile material, as chemical breakthrough occurs microscopically before macroscopic damage is visible. For respiratory protection guidelines, refer to the [4].

Operational Workflow & Handling Protocols

The following step-by-step methodology ensures maximum containment during the most high-risk phase: weighing and solubilization.

Workflow Start 1. Hazard Assessment & PPE Donning Containment 2. Primary Containment (Fume Hood Setup) Start->Containment Verify Airflow (80-100 fpm) Transfer 3. Chemical Transfer & Solubilization Containment->Transfer Static-Free Environment Decon 4. Decontamination & PPE Doffing Transfer->Decon Seal Primary Containers Waste 5. Waste Segregation & Disposal Decon->Waste Classify Waste Streams

Fig 1. Safe handling workflow for N-[2-(3-Benzylphenyl)ethyl]propanamide.

Step-by-Step Methodology: Weighing and Solubilization

  • Containment Validation: Prior to opening the chemical vial, measure the face velocity of the chemical fume hood. It must register between 80 and 100 feet per minute (fpm). A reading outside this range invalidates the safety protocol; work must not proceed.

  • Environmental Preparation: Place a disposable, static-dissipative weighing mat inside the fume hood. This prevents the lipophilic powder from adhering to the stainless-steel surface and facilitates easy cleanup.

  • Static Neutralization: Pass the sealed vial of N-[2-(3-Benzylphenyl)ethyl]propanamide and the micro-spatula through an anti-static ionizer. Causality: Neutralizing the surface charge prevents the powder from "jumping" due to static repulsion, thereby eliminating a major cause of aerosolization.

  • Transfer & Weighing: Carefully transfer the required mass to a pre-tared anti-static weigh boat using the neutralized micro-spatula.

  • Solubilization: Transfer the solid into a borosilicate glass vial. Add the required solvent (e.g., DMSO). Cap the vial with a PTFE-lined septum cap to prevent solvent degradation of the seal.

  • Decontamination: Wipe the exterior of the sealed vial and the balance with a lint-free wipe dampened with 70% isopropanol (a solvent that effectively dissolves lipophilic amide residue).

Spill Response & Decontamination

Spill response protocols must account for the compound's specific chemical properties. Water is highly ineffective for decontaminating lipophilic amides and will only spread the hazardous residue. Furthermore, do not use bleach (sodium hypochlorite) to decontaminate amide spills, as the reaction can generate hazardous, volatile chloramines.

Table 2: Spill Response Thresholds

Spill ClassificationMass/VolumeImmediate ActionDecontamination AgentRequired PPE
Minor (Solid) < 50 mgWipe with dampened lint-free cloth70% IsopropanolDouble gloves, safety glasses
Major (Solid) > 50 mgCover with static-dissipative mat70% IsopropanolP100 Respirator, splash goggles
Liquid (in Solvent) AnyAbsorb with inert spill padIsopropanol washButyl gloves, face shield

Disposal & Logistical Plan

Waste generated from handling N-[2-(3-Benzylphenyl)ethyl]propanamide must be strictly segregated according to institutional and environmental regulations, as outlined in .

  • Solid Waste: Contaminated gloves, weigh boats, and static mats must be placed in a designated, biohazard-style solid chemical waste bag, distinctly labeled "Toxic Organic Solid Waste - Amides."

  • Liquid Waste: Solutions containing the compound must be disposed of in compatible, high-density polyethylene (HDPE) containers. If halogenated solvents (e.g., Dichloromethane) were used in the workflow, the waste must be strictly segregated into a "Halogenated Organic Waste" stream to prevent exothermic reactions with incompatible solvents.

References

  • ACT Legislation Register. Preparation of Safety Data Sheets for Hazardous Chemicals Code of Practice. ACT Government. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Centers for Disease Control and Prevention. NIOSH Respirator Selection Logic 2004. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • National Institutes of Health. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link]

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